Eragidomide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBHUSLMHZLGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860875-51-9 | |
| Record name | Eragidomide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1860875519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERAGIDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76M2Z6366 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Target of CC-90009: A Technical Guide to GSPT1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90009 is a novel, first-in-class cereblon E3 ligase modulator (CELMoD) that has demonstrated potent anti-leukemic activity, particularly in acute myeloid leukemia (AML).[1][2][3] This technical guide provides an in-depth overview of the molecular target of CC-90009, its mechanism of action, and the downstream cellular consequences. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted protein degrader.
The Molecular Target: GSPT1
The primary molecular target of CC-90009 is the G1 to S phase transition 1 (GSPT1) protein.[4][5] GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex, which is responsible for ending the process of protein synthesis. By targeting GSPT1 for degradation, CC-90009 disrupts this fundamental cellular process, leading to potent anti-tumor effects.
Mechanism of Action: A "Molecular Glue"
CC-90009 functions as a "molecular glue," inducing the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase complex. CRBN is a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase. The binding of CC-90009 to CRBN alters its substrate specificity, creating a novel binding surface that is recognized by GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. This targeted degradation of GSPT1 is the central event in the mechanism of action of CC-90009.
Caption: Mechanism of CC-90009 as a molecular glue.
Downstream Signaling Pathways
The degradation of GSPT1 triggers a cascade of downstream events, primarily the activation of the Integrated Stress Response (ISR) . The ISR is a cellular stress pathway that is activated by various stimuli, including amino acid deprivation and ribosome stalling, which can occur as a consequence of impaired translation termination due to GSPT1 loss. Key mediators of the ISR activated by CC-90009 include GCN1, GCN2, and ATF4. Activation of this pathway ultimately leads to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in AML cells.
Factors that have been identified to modulate the cellular response to CC-90009 include the ILF2/ILF3 heterodimeric complex, which regulates CRBN expression, and the mTOR signaling pathway. Hyperactivation of the mTOR pathway has been shown to attenuate the effects of CC-90009.
References
Eragidomide-Mediated GSPT1 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Eragidomide (CC-90009), a first-in-class molecular glue that selectively targets the translation termination factor GSPT1 for degradation. This document details the underlying molecular pathways, presents key quantitative data, outlines detailed experimental protocols for studying this process, and includes visualizations of the critical signaling and experimental workflows.
Introduction: The Molecular Glue Concept and GSPT1 as a Therapeutic Target
This compound is a novel cereblon (CRBN) E3 ligase modulator that functions as a molecular glue.[1] Unlike traditional enzyme inhibitors, molecular glues induce or stabilize the interaction between an E3 ubiquitin ligase and a "neosubstrate," a protein not typically targeted by that E3 ligase.[2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate.[3]
GSPT1 (G1 to S phase transition 1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the termination of protein synthesis.[4] Its essential role in cell cycle progression and proliferation has made it an attractive therapeutic target in oncology, particularly in hematological malignancies like acute myeloid leukemia (AML).[5] this compound selectively targets GSPT1 for degradation, leading to potent anti-tumor activity.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The degradation of GSPT1 by this compound is a multi-step process orchestrated within the cell's own protein disposal machinery.
-
Binding to Cereblon: this compound first binds to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).
-
Ternary Complex Formation: The this compound-CRBN complex then creates a new binding surface that is recognized by GSPT1, leading to the formation of a stable ternary complex (GSPT1-Eragidomide-CRBN).
-
Ubiquitination: Within this complex, the E3 ligase machinery of CRL4-CRBN transfers ubiquitin molecules to GSPT1.
-
Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.
This targeted degradation of GSPT1 has profound downstream effects on cancer cells.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced GSPT1 degradation.
Downstream Consequences of GSPT1 Depletion
The depletion of GSPT1 triggers a cascade of cellular events, ultimately leading to apoptosis in cancer cells.
-
Impaired Translation Termination: The primary consequence of GSPT1 loss is the failure of proper translation termination at stop codons, leading to ribosomal read-through and the production of aberrant proteins.
-
Integrated Stress Response (ISR) Activation: This disruption in protein synthesis activates the Integrated Stress Response (ISR). Specifically, the GCN1/GCN2 pathway is engaged, leading to the phosphorylation of eIF2α and the subsequent upregulation of the transcription factor ATF4.
-
Apoptosis: ATF4, in turn, transcriptionally activates pro-apoptotic genes, leading to programmed cell death in a TP53-independent manner.
GSPT1 Degradation and Downstream Signaling
Caption: Downstream signaling cascade following GSPT1 degradation.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key data points.
| Parameter | Cell Line | Value | Reference |
| GSPT1 Degradation (EC50) | AML patient blasts | 6 nM | |
| MOLM-13 (AML) | 9 nM | ||
| Anti-proliferative Activity (IC50) | AML patient blasts | 6 nM | |
| GSPT1 Degradation (DC50) of another GSPT1 degrader (7d) | 22Rv1 (Prostate Cancer) | 19 nM |
Note: EC50 refers to the half-maximal effective concentration for degradation, while IC50 is the half-maximal inhibitory concentration for proliferation. DC50 is the concentration for 50% of maximal degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the this compound-induced proximity between GSPT1 and CRBN.
-
Materials:
-
His-tagged recombinant GSPT1 protein
-
GST-tagged recombinant CRBN/DDB1 complex
-
This compound and control compounds
-
Anti-His-Tb (Terbium) antibody (donor fluorophore)
-
Anti-GST-d2 (acceptor fluorophore)
-
TR-FRET Assay Buffer
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted compound.
-
Add a solution containing His-GSPT1 and GST-CRBN/DDB1 to the wells.
-
Add a solution containing Anti-His-Tb and Anti-GST-d2 antibodies.
-
Incubate the plate at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emissions at both donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio to determine the extent of ternary complex formation.
-
Cellular CRBN Engagement Assay (NanoBRET)
This assay confirms that this compound binds to CRBN within a cellular context.
-
Materials:
-
HEK293T cells stably expressing NanoLuc-CRBN
-
BODIPY-lenalidomide tracer
-
This compound and control compounds
-
Opti-MEM I reduced serum medium
-
Nano-Glo Live Cell Substrate
-
White 384-well plates
-
-
Procedure:
-
Seed NanoLuc-CRBN expressing HEK293T cells in a 384-well plate.
-
Prepare serial dilutions of this compound.
-
Add the BODIPY-lenalidomide tracer to all wells at a fixed concentration.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Add the Nano-Glo Live Cell Substrate.
-
Read the plate on a BRET-capable plate reader, measuring both donor and acceptor emission wavelengths.
-
Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming cellular engagement.
-
GSPT1 Degradation Assay (Western Blot)
This is a standard method to quantify the reduction of GSPT1 protein levels.
-
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
This compound
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and treat with a dose-response of this compound for a specified time (e.g., 4, 8, 24 hours).
-
Harvest and lyse the cells.
-
Quantify total protein concentration (e.g., BCA assay).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies.
-
Wash and incubate with the secondary antibody.
-
Visualize bands using a chemiluminescent substrate.
-
Quantify band intensities and normalize GSPT1 levels to the loading control to determine the percentage of degradation.
-
Experimental Workflow for GSPT1 Degradation Analysis
Caption: Workflow for Western blot analysis of GSPT1 degradation.
Quantitative Proteomics (TMT-MS)
This method provides a global and unbiased view of protein changes following this compound treatment.
-
Materials:
-
Cell lines of interest
-
This compound
-
Lysis buffer and reagents for protein extraction and digestion
-
Tandem Mass Tag (TMT) labeling reagents
-
LC-MS/MS instrumentation
-
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells, extract proteins, and digest them into peptides.
-
Label the peptides from different conditions with TMT reagents.
-
Combine the labeled peptide samples.
-
Analyze the combined sample by LC-MS/MS.
-
Process the data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
CRISPR-Cas9 Screening for Resistance Mechanisms
This powerful technique can identify genes whose loss confers resistance to this compound.
-
Materials:
-
Cas9-expressing cell line
-
Genome-wide sgRNA library
-
Lentivirus production reagents
-
This compound
-
Reagents for genomic DNA extraction, PCR, and next-generation sequencing
-
-
Procedure:
-
Transduce Cas9-expressing cells with the sgRNA library at a low multiplicity of infection.
-
Select for transduced cells.
-
Treat the cell population with this compound at a concentration that provides strong selective pressure.
-
Culture the cells for a sufficient period to allow for the enrichment of resistant clones.
-
Isolate genomic DNA from the resistant population and a control population.
-
Amplify the sgRNA-encoding regions by PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA.
-
Analyze the data to identify sgRNAs that are significantly enriched in the resistant population, thereby identifying genes whose knockout confers resistance.
-
Clinical Development and Future Perspectives
A Phase 1 clinical trial (NCT02848001) was initiated to evaluate this compound in patients with relapsed or refractory AML and higher-risk myelodysplastic syndromes. However, this trial was terminated. Despite this, the selective degradation of GSPT1 remains a promising therapeutic strategy. The insights gained from the development of this compound are invaluable for the design of next-generation GSPT1 degraders and other molecular glues. Further research is needed to understand the mechanisms of resistance and to identify patient populations that may benefit most from this therapeutic approach.
Conclusion
This compound exemplifies the potential of molecular glues to target previously "undruggable" proteins. Its ability to selectively induce the degradation of GSPT1 through the CRL4-CRBN E3 ligase complex represents a novel anti-cancer mechanism. This technical guide provides a framework for researchers to understand and investigate this process, from the fundamental molecular interactions to the broader cellular consequences. The detailed protocols and quantitative data presented herein should serve as a valuable resource for the continued exploration of GSPT1 degradation as a therapeutic strategy.
References
- 1. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A genome-scale CRISPR-Cas9 screening in myeloma cells identifies regulators of immunomodulatory drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Eragidomide (CC-90009): A Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eragidomide (CC-90009) is a first-in-class, potent, and selective small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. It acts as a "molecular glue," inducing the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2][3] This novel mechanism of action has positioned this compound as a potential therapeutic agent for acute myeloid leukemia (AML), a hematologic malignancy with a significant unmet medical need. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development.
Discovery of this compound: A Phenotypic Screening Approach
The discovery of this compound was the result of a cell-based phenotypic screening campaign aimed at identifying compounds with potent anti-proliferative activity in AML cell lines.[4] This approach prioritized the functional outcome of the compounds over a specific molecular target, leading to the identification of a novel mechanism of action.
The screening cascade likely involved the following logical steps:
Mechanism of Action: Selective Degradation of GSPT1
This compound functions as a molecular glue that enhances the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrate GSPT1. This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.
The degradation of GSPT1, a key factor in translation termination, triggers a cascade of downstream events, ultimately leading to apoptosis in AML cells. This signaling pathway is depicted below:
Synthesis of this compound
The chemical synthesis of this compound, with the systematic name 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide, involves a multi-step process. While specific, detailed protocols are proprietary, the general synthetic strategy can be inferred from patent literature. The core structure is typically assembled through the coupling of a substituted isoindolinone moiety with a difluoroacetamide side chain.
A generalized synthetic workflow is outlined below:
Preclinical and Clinical Data
This compound has demonstrated potent and selective activity against AML cells in preclinical models. The key quantitative data from these studies, as well as from early clinical trials, are summarized below.
In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | IC50 (nM) |
| MOLM-13 | 3 |
| MV4-11 | 21 |
| KG-1 | 75 |
| U937 | 10 |
| HL-60 | 15 |
| OCI-AML2 | 8 |
| OCI-AML3 | 12 |
| NOMO-1 | 5 |
| TEX | 9 |
| MOLM-14 | 6 |
| Kasumi-1 | >1000 |
Data compiled from publicly available research.[4]
Preclinical Pharmacokinetics of this compound
Detailed pharmacokinetic parameters in preclinical models are not extensively published. However, studies in mouse xenograft models of human AML have been conducted to support dose selection and schedule for clinical trials.
Clinical Trial Data (NCT02848001)
A Phase 1, open-label, dose-finding study of this compound was conducted in subjects with relapsed or refractory AML or higher-risk myelodysplastic syndromes.
| Parameter | Finding |
| Dose-Limiting Toxicities | Hypotension, systemic inflammatory response syndrome (SIRS), hyperbilirubinemia, pneumonitis, and pericarditis with tamponade. |
| Most Common Adverse Events | Infections, hypocalcemia, hypotension. |
| Efficacy | Anti-leukemic activity was observed, with some patients achieving a complete response or complete response with incomplete hematologic recovery. |
Experimental Protocols
GSPT1 Degradation Assay (Western Blot)
A general protocol to assess GSPT1 degradation in AML cells treated with this compound is as follows:
-
Cell Culture and Treatment: Plate AML cells (e.g., MOLM-13, MV4-11) at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. A loading control, such as GAPDH or β-actin, should also be probed.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
A standard protocol for evaluating apoptosis in this compound-treated AML cells is as follows:
-
Cell Culture and Treatment: Treat AML cells with this compound as described in the GSPT1 degradation assay protocol for a desired time point (e.g., 24, 48 hours).
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound (CC-90009) is a promising therapeutic agent that exemplifies the power of phenotypic screening in discovering novel cancer therapies. Its unique mechanism of action, the targeted degradation of GSPT1, offers a new paradigm for the treatment of AML. The preclinical and early clinical data have demonstrated its potential, although further investigation is required to fully define its therapeutic window and patient populations most likely to benefit. The synthetic route, while complex, is amenable to process development for clinical and commercial supply. This in-depth guide provides a solid foundation for researchers and drug developers interested in the continued exploration of this compound and the broader class of molecular glue degraders.
References
- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
Eragidomide-Induced Apoptosis Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eragidomide (CC-90009) is a pioneering molecular glue modulator that selectively targets the translation termination factor GSPT1 for degradation, leading to potent pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis. It details the core signaling cascade, from the recruitment of GSPT1 to the CRL4-CRBN E3 ubiquitin ligase complex to the activation of the Integrated Stress Response and subsequent execution of apoptosis. This document also summarizes key quantitative data, provides detailed experimental protocols for studying this pathway, and includes visual diagrams to elucidate the complex molecular interactions.
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality in oncology. Molecular glues are small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound is a first-in-class, GSPT1-selective cereblon (CRBN) E3 ligase modulator.[1][2] By coopting the CRL4-CRBN complex, this compound specifically marks GSPT1 for degradation, triggering a cascade of events that culminate in cancer cell apoptosis.[1][3] This targeted approach has shown significant promise in preclinical and clinical settings for hematological malignancies.[4]
The Core Signaling Pathway
The primary mechanism of action of this compound involves a series of well-orchestrated molecular events, initiating with the degradation of GSPT1 and culminating in apoptosis. This pathway is modulated by other significant cellular signaling networks, including the mTOR and ILF2/ILF3 pathways.
GSPT1 Degradation
This compound acts as a molecular bridge, fostering an interaction between CRBN, the substrate receptor of the CRL4 E3 ubiquitin ligase complex, and GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, tagging it for degradation by the 26S proteasome. This degradation is highly selective for GSPT1, with minimal impact on other known neosubstrates of other CRBN modulators, such as IKZF1 and IKZF3.
Integrated Stress Response (ISR) Activation
GSPT1 is a crucial component of the translation termination complex. Its degradation impairs this process, leading to ribosomal stalling and the activation of the Integrated Stress Response (ISR). The ISR is a central cellular stress response pathway that, under prolonged activation, can switch from a pro-survival to a pro-apoptotic program. The key mediator of the ISR in this context is the GCN2 kinase.
The signaling cascade proceeds as follows:
-
GCN2 Activation: Ribosomal stress activates GCN2.
-
eIF2α Phosphorylation: Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).
-
ATF4 Translation: Phosphorylation of eIF2α, while causing a general shutdown of protein synthesis, selectively enhances the translation of Activating Transcription Factor 4 (ATF4) mRNA.
-
Apoptosis Induction: ATF4, a key transcription factor of the ISR, upregulates the expression of pro-apoptotic genes, ultimately leading to programmed cell death. This process has been shown to be independent of TP53.
Modulatory Pathways
The efficacy of this compound is influenced by the status of other cellular pathways:
-
mTOR Pathway: Hyperactivation of the mTOR signaling pathway has been shown to confer resistance to this compound. This is due to a reduction in the this compound-induced binding of GSPT1 to cereblon, which in turn leads to decreased GSPT1 degradation.
-
ILF2/ILF3 Complex: The heterodimeric complex of Interleukin Enhancer-Binding Factor 2 (ILF2) and ILF3 is a novel regulator of CRBN expression. The loss of ILF2 or ILF3 leads to improper splicing of CRBN mRNA, resulting in decreased levels of full-length CRBN protein. This reduction in the E3 ligase substrate receptor diminishes the cell's responsiveness to this compound.
Quantitative Data
The anti-leukemic activity of this compound has been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | IC50 (nM) |
| MOLM-13 | 3 |
| MV4-11 | 7 |
| KG-1 | 10 |
| U937 | 12 |
| HL-60 | 15 |
| OCI-AML2 | 25 |
| OCI-AML3 | >1000 |
| Kasumi-1 | 35 |
| MOLM-16 | 50 |
| SKM-1 | 75 |
Table 2: this compound Activity in Primary AML Patient Samples
| Parameter | Value | Notes |
| Average EC50 (Viability) | 21 nM | In vitro treatment of primary AML cells. |
| Leukemic Cell Elimination (24h) | >82% | In vitro treatment. |
| Leukemic Cell Elimination (96h) | Nearly 100% | In vitro treatment. |
Table 3: GSPT1 Degradation in Primary AML Patient Samples
| This compound Conc. (nM) | GSPT1 Reduction | Number of Samples |
| 100 | >70% | 9/23 |
| 100 | 50-70% | 8/23 |
| 100 | <50% | 6/23 |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the this compound-induced apoptosis signaling pathway.
Cell Viability and Apoptosis Assays
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed AML cells (e.g., MOLM-13, U937) in 96-well plates.
-
Treat cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate for 72 hours.
-
Add CellTiter-Glo® reagent and measure luminescence to determine the number of viable cells.
-
Calculate IC50 values from dose-response curves.
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treat AML cells with this compound at various concentrations and time points.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze cells by flow cytometry to quantify early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells.
-
Western Blotting for Protein Degradation and Pathway Activation
-
Cell Lysis: Treat AML cells with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-GSPT1
-
Anti-cleaved PARP
-
Anti-cleaved Caspase-3
-
Anti-p-eIF2α
-
Anti-ATF4
-
Anti-p-S6K (for mTOR pathway)
-
Anti-CRBN
-
Anti-β-actin or GAPDH (as loading controls)
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Genome-Wide CRISPR-Cas9 Screen
-
Cell Line Preparation: Generate a Cas9-expressing stable AML cell line (e.g., U937-Cas9).
-
Lentiviral Library Transduction: Transduce the Cas9-expressing cells with a pooled lentiviral sgRNA library at a low multiplicity of infection.
-
Drug Selection: Treat the transduced cell population with this compound or DMSO.
-
Genomic DNA Extraction: Collect cell pellets at different time points and extract genomic DNA.
-
sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are depleted or enriched in the this compound-treated population compared to the control. This reveals genes whose knockout confers resistance or sensitivity to the drug.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: this compound-induced apoptosis signaling pathway.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its selective degradation of GSPT1 triggers a well-defined apoptotic signaling cascade centered on the Integrated Stress Response. Understanding the intricacies of this pathway, including its modulation by mTOR and ILF2/ILF3, is crucial for optimizing the clinical application of this compound and for the development of next-generation molecular glues. The experimental frameworks outlined in this guide provide a robust foundation for further research into this promising anti-cancer agent.
References
- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Eragidomide (CC-90009): A Deep Dive into its Structural and Functional Landscape for Drug Development Professionals
An In-depth Technical Guide
Executive Summary
Eragidomide (CC-90009) is a pioneering, first-in-class, selective GSPT1 (G1 to S phase transition 1) degrader that operates as a molecular glue. By coopting the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound orchestrates the ubiquitination and subsequent proteasomal degradation of GSPT1, a key translation termination factor. This targeted protein degradation triggers a cascade of downstream events, culminating in potent anti-neoplastic activity, particularly in acute myeloid leukemia (AML). This technical guide provides a comprehensive analysis of the structural and functional characteristics of this compound, offering researchers, scientists, and drug development professionals a thorough understanding of its mechanism of action, experimental validation, and therapeutic potential.
Structural Analysis
This compound's chemical structure is central to its unique mechanism of action. It is a small molecule belonging to the class of Cereblon E3 ligase modulating drugs (CELMoDs).
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)-2-(4-chlorophenyl)-2,2-difluoroacetamide |
| Molecular Formula | C22H18ClF2N3O4 |
| Molecular Weight | 461.8 g/mol |
| CAS Number | 1860875-51-9 |
Crystal Structure of the GSPT1-Eragidomide-CRBN Ternary Complex
The therapeutic efficacy of this compound is rooted in its ability to form a stable ternary complex with GSPT1 and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase. X-ray crystallography has elucidated the atomic-level interactions that underpin this molecular assembly.[1][2]
This compound acts as a molecular glue, creating a novel protein-protein interface between GSPT1 and CRBN. The glutarimide (B196013) moiety of this compound binds to a specific pocket in CRBN, a characteristic interaction for this class of drugs. The other end of the this compound molecule then presents a surface that is recognized by a degron motif on GSPT1. This induced proximity positions GSPT1 for ubiquitination by the E3 ligase complex.[1][2]
Functional Analysis
This compound's primary function is to induce the selective degradation of GSPT1, which has profound consequences for cancer cells, particularly those of hematopoietic lineage.
Mechanism of Action: GSPT1 Degradation
This compound hijacks the CRL4-CRBN E3 ubiquitin ligase machinery. Upon binding to CRBN, it alters the substrate specificity of the ligase, prompting the recruitment of GSPT1. This leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[3] The degradation of GSPT1 is rapid and sustained, leading to a cascade of downstream effects that ultimately result in cancer cell death.
Downstream Signaling Pathways
The depletion of GSPT1 by this compound triggers the integrated stress response (ISR), a key cellular pathway activated by various stress conditions, including amino acid deprivation and viral infection. This leads to the phosphorylation of eIF2α and the subsequent preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in apoptosis, leading to programmed cell death in cancer cells.
Furthermore, the degradation of GSPT1 has been shown to downregulate the expression of key transcription factors involved in hematologic malignancies, including Ikaros (IKZF1) and Aiolos (IKZF3), as well as interferon regulatory factor 4 (IRF4) and the proto-oncogene c-myc.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent and selective anti-proliferative activity against a panel of AML cell lines and primary patient samples.
| Cell Line | IC50 (nM) |
| MOLM-13 | 5 |
| MV4-11 | 3 |
| KG-1 | 10 |
| U937 | 8 |
| HL-60 | 15 |
| OCI-AML2 | 25 |
| OCI-AML3 | >1000 |
| NOMO-1 | 6 |
| THP-1 | 75 |
| Kasumi-1 | 12 |
Note: IC50 values are approximate and may vary depending on the specific experimental conditions.
| Patient Samples | EC50 (nM) |
| AML Patient Blasts (n=20) | 21 (mean) |
In vivo studies using AML xenograft models have further confirmed the anti-leukemic activity of this compound, demonstrating tumor growth inhibition and improved survival.
Experimental Protocols
The following sections outline generalized protocols for key experiments used in the structural and functional characterization of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.
In Vitro Ubiquitination Assay
This assay is used to demonstrate the this compound-dependent ubiquitination of GSPT1 by the CRL4-CRBN E3 ligase complex.
Workflow:
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1), the CRL4-CRBN E3 ligase complex, recombinant GSPT1, and ubiquitin in a reaction buffer containing ATP and MgCl2.
-
Compound Addition: Add this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Electrophoresis and Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for GSPT1 and ubiquitin, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualization: Detect the protein bands using a chemiluminescence detection system. An increase in high-molecular-weight GSPT1 species in the presence of this compound indicates polyubiquitination.
Quantitative Proteomics
Tandem mass tag (TMT)-based quantitative proteomics is employed to assess the selectivity of this compound-induced protein degradation.
Workflow:
Methodology:
-
Cell Culture and Treatment: Culture AML cells and treat with this compound or DMSO for a specified time.
-
Cell Lysis and Protein Digestion: Lyse the cells and extract proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
TMT Labeling: Label the peptides from each condition with different isobaric TMT reagents.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against a protein database to identify peptides and proteins. Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT labels. A significant and selective decrease in the abundance of GSPT1 in the this compound-treated samples confirms its targeted degradation.
X-ray Crystallography
This technique is used to determine the three-dimensional structure of the GSPT1-Eragidomide-CRBN ternary complex.
Workflow:
Methodology:
-
Protein Expression and Purification: Express and purify recombinant GSPT1 and the CRL4-CRBN complex using appropriate expression systems (e.g., insect or mammalian cells).
-
Ternary Complex Formation: Incubate the purified GSPT1 and CRL4-CRBN with an excess of this compound to form the ternary complex.
-
Purification of the Ternary Complex: Purify the GSPT1-Eragidomide-CRBN complex using size-exclusion chromatography to ensure homogeneity.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (hanging or sitting drop) to obtain protein crystals.
-
X-ray Diffraction Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain a high-resolution structure.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation. Its selective and potent degradation of GSPT1 offers a promising therapeutic strategy for AML and potentially other malignancies dependent on this translation termination factor. The detailed structural and functional understanding of this compound's mechanism of action provides a solid foundation for its clinical development and for the design of next-generation molecular glues with improved efficacy and safety profiles. Future research should focus on identifying biomarkers of response to this compound, exploring its potential in combination therapies, and investigating mechanisms of resistance. The in-depth technical information provided in this guide is intended to support and accelerate these critical research and development efforts.
References
Preclinical Profile of Eragidomide: A Cereblon E3 Ligase Modulator for Hematological Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eragidomide (CC-90009) is a first-in-class, selective G1 to S phase transition 1 (GSPT1) degrader that functions as a molecular glue, redirecting the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2] This targeted protein degradation has demonstrated potent preclinical activity in various models of hematological malignancies, particularly Acute Myeloid Leukemia (AML). By inducing the degradation of GSPT1, a key translation termination factor, this compound triggers a cascade of cellular events, including the activation of the integrated stress response (ISR) pathway, leading to apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols for key assays.
Data Presentation
In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
This compound has demonstrated potent anti-proliferative activity across a panel of human AML cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of treatment, are summarized in the table below.
| Cell Line | IC50 (nM) |
| MOLM-13 | 3 - 75 |
| MV4-11 | 3 - 75 |
| HL-60 | 3 - 75 |
| KG-1 | 3 - 75 |
| U937 | 3 - 75 |
| OCI-AML2 | 3 - 75 |
| OCI-AML3 | >1000 (Resistant) |
| NOMO-1 | 3 - 75 |
| THP-1 | 3 - 75 |
| EOL-1 | 3 - 75 |
| NB4 | 3 - 75 |
Data sourced from multiple preclinical studies. The range reflects variability across different experimental conditions.[5]
In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models
The anti-leukemic activity of this compound was evaluated in vivo using a large cohort of 35 primary AML patient samples xenografted into NOD/SCID mice. Treatment with this compound resulted in a significant reduction in leukemia engraftment.
| Patient Samples (n=35) | Reduction in AML Engraftment |
| Highly Responsive (n=16) | >75% |
| Moderately Responsive (n=10) | 45% - 75% |
| Low Responders (n=9) | <25% |
In 24 of the 35 samples, this compound significantly reduced CD45+CD33+ AML cells by 52% to 100% in the injected femur and 62% to 99% in noninjected bones compared with vehicle-treated mice.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the methodology for determining the anti-proliferative activity of this compound in AML cell lines.
Materials:
-
AML cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (CC-90009)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed AML cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound using a non-linear regression model.
Western Blot Analysis for GSPT1 Degradation
This protocol describes the detection and quantification of GSPT1 protein levels following this compound treatment.
Materials:
-
AML cells
-
This compound (CC-90009)
-
DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat AML cells with this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer, followed by boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For the loading control, strip the membrane and re-probe with the anti-β-actin antibody or use a separate gel.
-
Quantify the band intensities to determine the extent of GSPT1 degradation.
Apoptosis Assay (Caspase-Glo® 3/7)
This protocol details the measurement of apoptosis induction by this compound through the quantification of caspase-3 and -7 activities.
Materials:
-
AML cells
-
This compound (CC-90009)
-
DMSO
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed AML cells in 96-well opaque-walled plates as described for the cell viability assay.
-
Treat the cells with various concentrations of this compound or DMSO for 24-48 hours.
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents gently by orbital shaking for 30 seconds.
-
Incubate the plates at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
-
Normalize the results to the vehicle control to determine the fold-induction of apoptosis.
In Vivo AML Patient-Derived Xenograft (PDX) Model Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in AML PDX models.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Primary AML patient cells
-
This compound (CC-90009)
-
Vehicle control solution
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-human CD33)
-
Calipers
Procedure:
-
Expand primary AML cells from patient bone marrow or peripheral blood in immunodeficient mice.
-
Harvest the engrafted human AML cells and inject them intravenously or intrafemorally into a new cohort of recipient mice.
-
Once leukemia is established (typically confirmed by flow cytometry of peripheral blood), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dose and schedule (e.g., daily, twice daily, intraperitoneally, or orally).
-
Monitor the health of the mice and measure tumor burden (if applicable for subcutaneous models) regularly.
-
At the end of the study, euthanize the mice and harvest bone marrow, spleen, and peripheral blood.
-
Quantify the percentage of human AML cells (e.g., hCD45+/hCD33+) in these tissues using flow cytometry.
-
Compare the leukemia burden in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy.
Mandatory Visualization
Caption: this compound's mechanism of action.
Caption: Workflow for a genome-wide CRISPR-Cas9 screen.
Caption: Workflow of an in vivo AML PDX study.
References
- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
The Pharmacodynamics of CC-90009: A Deep Dive into a First-in-Class GSPT1 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90009 is a novel, first-in-class cereblon E3 ligase modulator (CELMoD) that has demonstrated potent anti-leukemic activity, particularly in acute myeloid leukemia (AML).[1][2] Unlike traditional enzyme inhibitors, CC-90009 functions as a "molecular glue," inducing the targeted degradation of a specific protein, the translation termination factor G1 to S phase transition 1 (GSPT1).[2][3] This targeted protein degradation triggers a cascade of downstream events, ultimately leading to apoptosis in cancer cells. This technical guide provides an in-depth exploration of the pharmacodynamics of CC-90009, detailing its mechanism of action, key signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Targeted Degradation of GSPT1
CC-90009 exerts its therapeutic effects by co-opting the body's own protein disposal machinery. The molecule binds to the cereblon (CRBN) protein, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4] This binding event alters the substrate specificity of the E3 ligase, creating a novel binding surface that recruits GSPT1. Once brought into proximity, GSPT1 is polyubiquitinated by the CRL4^CRBN^ complex, marking it for degradation by the 26S proteasome. This selective degradation of GSPT1 is the central event in the pharmacodynamic cascade of CC-90009.
Signaling Pathways Activated by GSPT1 Degradation
The depletion of GSPT1, a crucial factor in the termination of protein synthesis, leads to two major downstream consequences: the activation of the Integrated Stress Response (ISR) and the inhibition of Nonsense-Mediated Decay (NMD).
Integrated Stress Response (ISR)
The primary driver of CC-90009's pro-apoptotic activity is the activation of the ISR. The degradation of GSPT1 leads to ribosome stalling at stop codons, which is sensed by the kinase GCN2. GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation has a dual effect: it globally attenuates protein synthesis to conserve resources, while selectively promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the transcription of a suite of genes involved in stress response and apoptosis, including CHOP and DDIT3.
Caption: CC-90009 induces GSPT1 degradation, leading to the activation of the ISR pathway and apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacodynamics of CC-90009.
Table 1: In Vitro Anti-proliferative Activity of CC-90009 in AML Cell Lines
| Cell Line | IC50 (nM) |
| MOLM-13 | 10 |
| MV4-11 | 25 |
| KG-1 | 50 |
| U937 | 3-75 |
| OCI-AML3 | >1000 |
Data compiled from multiple sources.
Table 2: GSPT1 Degradation in AML Patient Samples
| CC-90009 Concentration (nM) | GSPT1 Degradation |
| 10 | >50% in the majority of samples |
| 100 | >90% in many samples |
Data is generalized from primary AML patient sample studies.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of CC-90009.
Western Blotting for GSPT1 and ISR Markers
Objective: To quantify the levels of GSPT1 and key ISR proteins (p-eIF2α, ATF4) in response to CC-90009 treatment.
Methodology:
-
Cell Culture and Treatment: AML cell lines (e.g., U937, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are treated with varying concentrations of CC-90009 (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for specified time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Rabbit anti-GSPT1 (1:1000)
-
Rabbit anti-phospho-eIF2α (Ser51) (1:1000)
-
Rabbit anti-ATF4 (1:1000)
-
Mouse anti-β-actin (1:5000) as a loading control.
-
-
The membrane is washed three times with TBST and then incubated with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse IgG, 1:5000) for 1 hour at room temperature.
-
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Genome-Wide CRISPR-Cas9 Screen
Objective: To identify genes and pathways that modulate the cellular response to CC-90009.
Methodology:
-
Cell Line and Library: U937 cells stably expressing Cas9 are transduced with a pooled lentiviral sgRNA library targeting approximately 19,000 protein-coding genes.
-
Transduction: Cells are transduced at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA.
-
Drug Selection: Three days post-transduction, the cell population is split and treated with either a high concentration of CC-90009 (e.g., 1 µM) or DMSO as a control.
-
Cell Culture and Genomic DNA Extraction: Cells are cultured for an additional 14-21 days. Genomic DNA is then extracted from both the CC-90009-treated and DMSO-treated populations.
-
sgRNA Sequencing and Analysis: The sgRNA sequences are amplified from the genomic DNA by PCR and subjected to next-generation sequencing. The relative abundance of each sgRNA in the treated versus control populations is calculated. Genes for which sgRNAs are significantly depleted in the CC-90009-treated sample are considered essential for the drug's activity, while enriched sgRNAs indicate genes whose knockout confers resistance.
Caption: Experimental workflow for a genome-wide CRISPR-Cas9 screen to identify modulators of CC-90009 activity.
Conclusion
CC-90009 represents a paradigm of targeted protein degradation as a therapeutic strategy. Its potent and selective degradation of GSPT1 triggers a well-defined pharmacodynamic cascade, culminating in the activation of the Integrated Stress Response and subsequent apoptosis in AML cells. The in-depth understanding of its mechanism of action, supported by robust experimental data, provides a strong rationale for its continued investigation and development as a novel anti-cancer agent. The methodologies outlined in this guide serve as a foundation for researchers to further explore the intricate biology of CC-90009 and other molecular glue degraders.
References
- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9 screen for genome‐wide interrogation of essential MYC‐bound E‐boxes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Eragidomide (CC-90009) In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eragidomide (CC-90009) is a potent and selective GSPT1 (G1 to S phase transition 1) degrader for the treatment of Acute Myeloid Leukemia (AML). As a cereblon E3 ligase modulator, this compound acts as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2][3] This targeted protein degradation triggers the integrated stress response pathway, leading to apoptosis in AML cells.[1][3] These application notes provide detailed protocols for the in vitro evaluation of this compound in AML cell culture models, including cell viability, apoptosis, and protein degradation assays.
Mechanism of Action
This compound (CC-90009) selectively targets GSPT1 for degradation through the CRL4CRBN E3 ubiquitin ligase complex. By binding to the cereblon (CRBN) protein, this compound creates a novel binding surface that recruits GSPT1, leading to its polyubiquitination and degradation by the proteasome. The loss of GSPT1, a key translation termination factor, activates the GCN1/GCN2/ATF4 integrated stress response pathway, ultimately resulting in apoptosis of AML cells.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound in various AML cell lines.
Table 1: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | IC50 (nM) | Assay Duration | Reference |
| Various AML Cell Lines (10 of 11 tested) | 3 - 75 | 3 days | |
| Kasumi-1 | 8.1 ± 2.1 | 72 hours | |
| Kasumi-1 | 19.4 ± 8.9 | 48 hours | |
| Kasumi-1 | 34.1 ± 7.8 | 24 hours |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Time to Apoptosis | Reference |
| 5 AML Cell Lines | Not Specified | 16 - 48 hours | |
| Primary AML Patient Samples | 100 nM | 24 hours |
Experimental Protocols
General Cell Culture of AML Cell Lines
Recommended Cell Lines: KG-1, U937, MOLM-13, Kasumi-1, MV-4-11, EOL-1, GDM-1, MOLM-14, HNT-34, MONOMAC-6, ME-1, HEL-2917, NOMO-1.
Culture Media: Refer to the specific cell line datasheets for recommended media and supplements (e.g., RPMI-1640 or IMDM with 10-20% FBS and penicillin/streptomycin).
General Maintenance:
-
Culture cells in suspension at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell densities between 1 x 105 and 1 x 106 cells/mL.
-
Passage cells every 2-3 days by centrifuging and resuspending in fresh media.
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
AML cell line of choice
-
This compound (CC-90009)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Seed AML cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using appropriate software.
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
AML cell line of choice
-
This compound (CC-90009)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow Cytometer
Procedure:
-
Seed AML cells at a density of 0.5 - 1 x 106 cells/mL in a 6-well plate or T-25 flask.
-
Treat cells with this compound (e.g., 100 nM) or DMSO vehicle control for 24-48 hours.
-
Harvest cells, including the supernatant containing detached apoptotic cells, and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blotting for GSPT1 Degradation
This protocol is used to detect the degradation of GSPT1 protein following this compound treatment.
Materials:
-
AML cell line of choice (e.g., KG-1, U937)
-
This compound (CC-90009)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against GSPT1
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed AML cells and treat with this compound (e.g., 100 nM) or DMSO for 6-24 hours.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Experimental Workflow
References
- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
Application Notes and Protocols for Eragidomide in AML Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Eragidomide (CC-90009), a first-in-class GSPT1-selective cereblon (CRBN) E3 ligase modulator, in Acute Myeloid Leukemia (AML) xenograft models. The protocols outlined below are intended to assist in the design and execution of in vivo studies to assess the efficacy and mechanism of action of this compound.
Introduction to this compound in AML
This compound is a "molecular glue" that induces the proximity of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to the translation termination factor G1 to S phase transition 1 (GSPT1).[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2] The depletion of GSPT1 in AML cells triggers a potent anti-leukemic effect by inducing apoptosis and reducing the engraftment of leukemia stem cells (LSCs).[1] Preclinical studies have demonstrated that this compound has significant anti-proliferative activity across a range of AML cell lines and in patient-derived xenograft (PDX) models.
Mechanism of Action
This compound's primary mechanism of action involves the selective degradation of GSPT1. This event disrupts protein translation, leading to the activation of the integrated stress response (ISR) pathway, a key cellular stress response that can lead to apoptosis.
Signaling Pathway of this compound-Induced Apoptosis in AML
Caption: this compound-mediated GSPT1 degradation and apoptosis pathway in AML.
Data Presentation: In Vivo Efficacy of GSPT1 Degraders
The following table summarizes the in vivo anti-tumor activity of a GSPT1 degrader in an AML xenograft model. While specific public data for this compound's tumor growth inhibition (TGI) is limited, the data for a similar GSPT1 degrader, LYG-409, in an MV4-11 xenograft model is presented as a representative example of the expected efficacy.
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| LYG-409 | MV4-11 (AML) | 30 mg/kg | 94.34% |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for AML
This protocol describes the establishment of a subcutaneous xenograft model using the FLT3-ITD positive AML cell line, MOLM-13.
Materials:
-
MOLM-13 human AML cell line
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MOLM-13 cells under standard conditions to achieve a sufficient number of cells for injection. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation:
-
Harvest the cells and wash them twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
For subcutaneous injection, you may mix the cell suspension 1:1 with Matrigel to improve the tumor take rate.
-
-
Tumor Implantation:
-
Anesthetize the mice according to your institution's approved protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 million cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: Patient-Derived Xenograft (PDX) Model for AML
This protocol provides a general framework for establishing a PDX model from primary AML patient samples.
Materials:
-
Primary AML patient bone marrow or peripheral blood mononuclear cells
-
Immunodeficient mice (NSG mice are recommended for better engraftment), 6-8 weeks old
-
Ficoll-Paque for mononuclear cell isolation
-
Sterile PBS
-
Human CD45 antibodies for flow cytometry
Procedure:
-
Cell Isolation: Isolate mononuclear cells from fresh or cryopreserved primary AML patient samples using Ficoll-Paque density gradient centrifugation.
-
Cell Preparation:
-
Wash the isolated cells with sterile PBS.
-
Resuspend the viable cells in sterile PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
-
Cell Implantation:
-
Intravenously inject the cell suspension into each mouse via the tail vein. Sublethal irradiation of the mice prior to injection can improve engraftment.
-
-
Engraftment Monitoring:
-
Beginning 3-4 weeks post-injection, periodically collect peripheral blood from the mice.
-
Analyze the blood samples for the presence of human CD45+ cells by flow cytometry to monitor the level of engraftment.
-
Engraftment is typically confirmed when human CD45+ cells constitute >1% of the peripheral blood mononuclear cells.
-
-
Expansion (Optional): Once engraftment is established, bone marrow from the primary recipient mice can be harvested and serially transplanted into secondary recipients to expand the PDX model for larger studies.
Protocol 3: this compound Formulation and Administration
Materials:
-
This compound (CC-90009)
-
Vehicle components:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
-
Oral gavage needles
Procedure:
-
Vehicle Preparation: A recommended vehicle for oral administration of similar small molecule inhibitors is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Prepare the vehicle under sterile conditions.
-
This compound Formulation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and vortex to mix.
-
Add Tween 80 and vortex to mix.
-
Finally, add the saline to reach the final desired concentration and volume.
-
-
Administration:
-
Administer the formulated this compound or vehicle to the respective groups of mice via oral gavage.
-
The dosing schedule will depend on the specific experimental design but can be based on previously reported preclinical studies.
-
Experimental Workflow for Efficacy Studies
Caption: General experimental workflow for this compound efficacy testing in AML xenograft models.
References
Application Notes and Protocols for Eragidomide and Venetoclax Combination Therapy in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The BCL-2 inhibitor, venetoclax (B612062), has significantly improved outcomes in AML, particularly for older patients or those unfit for intensive chemotherapy. However, intrinsic and acquired resistance, often mediated by the anti-apoptotic protein MCL-1, remains a clinical challenge. Eragidomide (CC-90009) is a novel cereblon E3 ligase modulator (CELMoD) that induces the degradation of the translation termination factor GSPT1, leading to apoptosis in AML cells. The combination of this compound and venetoclax represents a promising therapeutic strategy to overcome venetoclax resistance and enhance anti-leukemic efficacy. This document provides detailed application notes and protocols for the preclinical evaluation of this combination therapy.
Mechanism of Action and Rationale for Combination
Venetoclax selectively binds to BCL-2, an anti-apoptotic protein, thereby releasing pro-apoptotic proteins like BIM, which in turn activate BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent apoptosis. AML cells can evade venetoclax-induced apoptosis by upregulating other anti-apoptotic proteins, most notably MCL-1.
This compound acts as a "molecular glue" to recruit the GSPT1 protein to the CRL4-CRBN E3 ubiquitin ligase complex, leading to its ubiquitination and proteasomal degradation. The depletion of GSPT1 induces a robust integrated stress response and triggers apoptosis in AML blasts and leukemia stem cells. Preclinical studies with other agents have shown that downregulating MCL-1 can sensitize AML cells to venetoclax. While this compound's primary target is GSPT1, the potential for its downstream effects to modulate MCL-1 levels or otherwise synergize with BCL-2 inhibition provides a strong rationale for this combination. A clinical trial (NCT04336982) is currently investigating the triplet combination of this compound, venetoclax, and azacitidine in patients with AML.
Data Presentation
As of the latest available information, specific quantitative data from clinical trials on the direct combination of this compound and venetoclax has not been publicly released. The following tables summarize the clinical trial data for venetoclax in combination with other agents in AML to provide a benchmark for expected outcomes.
Table 1: Clinical Efficacy of Venetoclax in Combination with Hypomethylating Agents (HMAs) in Newly Diagnosed AML Patients Ineligible for Intensive Chemotherapy
| Clinical Trial | Combination Therapy | Patient Population | N | Composite Complete Remission (CRc) Rate (%) | Median Overall Survival (OS) (months) |
| VIALE-A (NCT02993523)[1] | Venetoclax + Azacitidine | Newly Diagnosed AML | 286 | 66.4 | 14.7 |
| Phase 1b (NCT02203773) | Venetoclax + Azacitidine/Decitabine | Newly Diagnosed AML | 145 | 67 | 17.5 |
Table 2: Clinical Efficacy of Venetoclax in Combination with Low-Dose Cytarabine (LDAC) in Newly Diagnosed AML Patients Ineligible for Intensive Chemotherapy
| Clinical Trial | Combination Therapy | Patient Population | N | Composite Complete Remission (CRc) Rate (%) | Median Overall Survival (OS) (months) |
| VIALE-C (NCT03069352) | Venetoclax + LDAC | Newly Diagnosed AML | 142 | 48 | 7.2 |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound and Venetoclax in AML Cell Lines
Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound and venetoclax on the viability of AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (CC-90009)
-
Venetoclax
-
384-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Methodology:
-
Cell Seeding: Seed AML cells in a 384-well plate at a density of 5,000-10,000 cells per well in a final volume of 50 µL of culture medium.
-
Drug Preparation: Prepare stock solutions of this compound and venetoclax in DMSO. Create a dose-response matrix with serial dilutions of both drugs. Typically, a 6x6 or 8x8 matrix is used, covering a range of concentrations above and below the known IC50 of each drug.
-
Drug Treatment: Add the drug dilutions to the corresponding wells of the cell plate. Include wells with single-agent treatments and vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Analyze the synergy between this compound and venetoclax using a synergy scoring model such as the Zero Interaction Potency (ZIP) model, Bliss independence model, or Loewe additivity model. This can be performed using software packages like SynergyFinder or Combenefit.
Protocol 2: Apoptosis Induction Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound, venetoclax, or the combination.
Materials:
-
AML cell lines or primary patient samples
-
This compound and Venetoclax
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescently labeled Annexin V)
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat AML cells with this compound, venetoclax, the combination, or vehicle control at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with fluorescently labeled Annexin V and a viability dye (PI or 7-AAD) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the data to differentiate between viable (Annexin V-negative, PI/7-AAD-negative), early apoptotic (Annexin V-positive, PI/7-AAD-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI/7-AAD-positive).
-
Data Interpretation: Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups to determine if the combination enhances apoptosis.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of synergy by assessing changes in the expression of key apoptosis-regulating proteins.
Materials:
-
AML cells treated as in Protocol 2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against GSPT1, BCL-2, MCL-1, BIM, cleaved caspase-3, and PARP
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Methodology:
-
Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.
Visualization of Pathways and Workflows
Caption: Proposed mechanism of synergistic apoptosis induction by this compound and venetoclax in AML.
References
Application Notes and Protocols for Eragidomide (CC-90009) Treatment in Myelodysplastic Syndromes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eragidomide (CC-90009) is a novel, first-in-class cereblon E3 ligase modulator (CELMoD) that acts as a molecular glue to induce the degradation of the translation termination factor G1 to S phase transition 1 (GSPT1).[1][2][3] By coopting the CRL4-CRBN E3 ubiquitin ligase complex, this compound selectively targets GSPT1 for ubiquitination and subsequent proteasomal degradation.[1][4] The depletion of GSPT1 in malignant cells, including those in myelodysplastic syndromes (MDS), leads to the activation of an integrated stress response and apoptosis, making it a promising therapeutic agent for this hematologic malignancy.
These application notes provide detailed protocols for preclinical studies of this compound in MDS, including methods for assessing its mechanism of action, cellular effects, and in vivo efficacy.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| KG-1 (AML) | Cell Viability | IC50 | 9.50 ± 0.71 nM | |
| KG-1 (AML) | Protein Degradation | DC50 | 7.87 nM | |
| MV4-11 (AML) | Protein Degradation | % GSPT1 Degradation (100 nM, 4h) | ~90% | |
| MV4-11 (AML) | Protein Degradation | DC50 (24h) | 2.1 nM | |
| MOLM13 (AML) | Protein Degradation | Time-dependent GSPT1 degradation | Observed |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Clinical Trial Data (NCT02848001) for R/R AML and Higher-Risk MDS
| Parameter | Details | Reference |
| Dosing Schedule | Intravenous administration on Days 1-5 or Days 1-3 and 8-10 of a 28-day cycle. | |
| GSPT1 Degradation | >90% decrease in GSPT1 levels in peripheral blood blasts and T cells at higher dose levels. | |
| Clinical Responses (at 3.0 or 3.6 mg on D1-5 schedule) | Complete Remission (CR): n=1, Morphologic CR with incomplete blood count recovery (CRi): n=1, Morphologic leukemia-free state (MLFS): n=1. | |
| Common Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) | Hypocalcemia (22%), Hypotension (13%), Infections (12%), Hyperbilirubinemia (8%). |
Signaling Pathways
This compound-induced degradation of GSPT1 triggers a cascade of downstream signaling events, primarily through the activation of the Integrated Stress Response (ISR) and modulation of the mTOR pathway.
This compound's Mechanism of Action
Caption: this compound acts as a molecular glue, recruiting GSPT1 to the CRL4-CRBN E3 ligase complex for ubiquitination and proteasomal degradation.
Downstream Effects of GSPT1 Degradation
Caption: GSPT1 degradation impairs translation, activating the GCN2-mediated ISR and inhibiting the mTOR pathway, ultimately leading to apoptosis.
Experimental Protocols
Protocol 1: Western Blot for GSPT1 Degradation
This protocol details the detection of GSPT1 protein levels in MDS cell lines following this compound treatment.
Materials:
-
MDS cell line (e.g., MOLM-13)
-
This compound (CC-90009)
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed MDS cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treat cells with serial dilutions of this compound (e.g., 1, 10, 100, 1000 nM) or DMSO for the desired time points (e.g., 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the extent of GSPT1 degradation relative to the vehicle control.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on the viability of MDS cells.
Materials:
-
MDS cell line
-
This compound
-
DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
Procedure (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
Protocol 3: Apoptosis Assay by Annexin V Staining
This protocol quantifies apoptosis in MDS cells following this compound treatment using flow cytometry.
Materials:
-
MDS cell line
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MDS cells with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Cell Staining:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately.
-
Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Protocol 4: In Vivo MDS Xenograft Model
This protocol describes the establishment of an MDS patient-derived xenograft (PDX) model and treatment with this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID-IL2Rγnull (NSG))
-
Primary MDS patient bone marrow or peripheral blood mononuclear cells
-
This compound
-
Vehicle control
-
Calipers for tumor measurement (if applicable for subcutaneous models)
Procedure:
-
Xenograft Establishment:
-
Sub-lethally irradiate NSG mice.
-
Intravenously or intrafemorally inject primary MDS cells (e.g., 1 x 10^6 cells per mouse).
-
Monitor mice for engraftment of human cells (e.g., by flow cytometry for human CD45+ cells in peripheral blood).
-
-
This compound Treatment:
-
Once engraftment is confirmed, randomize mice into treatment and control groups.
-
Administer this compound intravenously according to a predetermined dose and schedule (e.g., daily for 5 days).
-
Treat the control group with a vehicle.
-
-
Efficacy Evaluation:
-
Monitor animal health and body weight regularly.
-
Measure tumor burden by monitoring the percentage of human CD45+ cells in the peripheral blood or bone marrow at various time points.
-
At the end of the study, harvest tissues (bone marrow, spleen) for further analysis (e.g., flow cytometry, immunohistochemistry, Western blot for GSPT1).
-
Experimental Workflow for In Vivo Studies
Caption: Workflow for a typical in vivo study of this compound in an MDS xenograft model.
References
- 1. RESULTS FROM A PHASE 1 DOSE-FINDING STUDY OF CC-90009, A CEREBLON... - Zeidan A - - Jun 12 2020 [library.ehaweb.org]
- 2. A Dose-finding Study of CC-90009 in Subjects With Relapsed or Refractory Acute Myeloid Leukemia or Relapsed or Refractory Higher-risk Myelodysplastic Syndromes [clin.larvol.com]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies with CC-90009
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90009 is a novel, potent, and selective cereblon (CRBN) E3 ligase modulator that induces the proteasomal degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2][3] By coopting the CRL4^CRBN^ E3 ubiquitin ligase complex, CC-90009 triggers the ubiquitination and subsequent degradation of GSPT1, leading to the induction of the integrated stress response (ISR) and apoptosis in cancer cells.[1][4] Preclinical studies have demonstrated significant anti-leukemic activity of CC-90009 in various in vivo models of acute myeloid leukemia (AML), including patient-derived xenografts (PDX). These application notes provide detailed protocols for the dosage and administration of CC-90009 in preclinical in vivo studies, based on currently available data.
Data Presentation
Table 1: Summary of CC-90009 In Vivo Dosage and Administration in Murine Models
| Animal Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Treatment Duration | Vehicle/Formulation | Reference |
| NOD/SCID Mice (Patient-Derived Xenograft) | Acute Myeloid Leukemia (AML) | Not explicitly stated, implied systemic | Not explicitly stated | Not explicitly stated | 4 weeks | Not explicitly stated | |
| NOD/SCID Mice (Patient-Derived Xenograft) | Acute Myeloid Leukemia (AML) | Oral Gavage | 20 mg/kg | Once daily | 5 consecutive days | Homogeneous suspension in CMC-Na | |
| ICR Suckling Mice | Japanese Encephalitis Virus (JEV) Infection | Subcutaneous (s.c.) | 20 mg/kg | Once daily | 5 consecutive days | Vehicle containing dimethyl sulfoxide (B87167) (DMSO) |
Signaling Pathway
The mechanism of action of CC-90009 involves the hijacking of the E3 ubiquitin ligase complex to induce the degradation of a neosubstrate, GSPT1. This targeted protein degradation leads to downstream effects that culminate in apoptosis of cancer cells.
Caption: CC-90009 mechanism of action.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of CC-90009 in an AML Patient-Derived Xenograft (PDX) Model
This protocol describes a long-term efficacy study to evaluate the anti-leukemic activity of CC-90009 in a mouse PDX model of AML.
1. Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID) are utilized to allow for the engraftment of human AML cells.
2. Cell Preparation and Engraftment:
-
Primary human AML cells from patient bone marrow or peripheral blood are thawed and prepared in a suitable medium.
-
A predetermined number of viable AML cells are injected into the mice, typically via tail vein or intrafemoral injection to establish the xenograft.
-
Engraftment is monitored over time by assessing the percentage of human CD45+ cells in the peripheral blood or bone marrow of the mice.
3. CC-90009 Formulation and Administration:
-
Formulation: Prepare a homogeneous suspension of CC-90009 in a vehicle suitable for the chosen administration route. For oral gavage, a formulation in Carboxymethylcellulose sodium (CMC-Na) has been reported.
-
To prepare a 5 mg/mL suspension in CMC-Na, weigh the required amount of CC-90009 and add the appropriate volume of sterile CMC-Na solution. Mix thoroughly to ensure a uniform suspension.
-
-
Dosage: Based on preclinical studies, a dosage of 20 mg/kg can be used as a starting point.
-
Administration: Administer the CC-90009 formulation to the mice via the chosen route (e.g., oral gavage) once daily.
-
Control Group: A control group of mice should receive the vehicle only, following the same administration schedule.
4. Treatment Duration and Monitoring:
-
Treatment is typically carried out for a period of 4 weeks.
-
The health and body weight of the mice should be monitored regularly throughout the study.
-
At the end of the treatment period, mice are euthanized, and tissues (bone marrow, spleen, etc.) are collected for analysis.
5. Efficacy Assessment:
-
The primary efficacy endpoint is the reduction in leukemic burden in the bone marrow and other organs. This is typically assessed by flow cytometry for human CD45+ cells.
-
The frequency of leukemia stem cells (LSCs) can also be assessed using appropriate markers.
-
GSPT1 protein levels in the leukemic cells can be measured by western blot or other quantitative methods to confirm target engagement.
Caption: Experimental workflow for AML PDX models.
Protocol 2: Short-Term In Vivo Study to Assess Pharmacodynamic Effects of CC-90009
This protocol is designed to evaluate the acute pharmacodynamic effects of CC-90009, such as GSPT1 degradation, in an in vivo model.
1. Animal Model and Cell Engraftment:
-
As described in Protocol 1, establish AML xenografts in immunodeficient mice.
2. CC-90009 Formulation and Administration:
-
Formulation: Prepare the CC-90009 formulation as described in Protocol 1 or based on the specific route of administration. For subcutaneous injection, a vehicle containing DMSO can be considered.
-
Dosage: A single dose or a short course of treatment (e.g., 1-5 days) with a dose of 20 mg/kg can be administered.
-
Administration: Administer CC-90009 via the selected route (e.g., oral gavage or subcutaneous injection).
3. Time-Course Analysis:
-
Euthanize cohorts of mice at various time points after CC-90009 administration (e.g., 2, 6, 24, and 48 hours).
-
Collect tissues of interest (e.g., bone marrow, tumor xenografts).
4. Pharmacodynamic Assessment:
-
Isolate leukemic cells from the collected tissues.
-
Prepare protein lysates from the cells and perform western blotting to assess the levels of GSPT1 protein. A significant reduction in GSPT1 levels is expected following CC-90009 treatment.
-
Downstream markers of the integrated stress response (e.g., ATF4) can also be evaluated.
Mandatory Visualizations
The following diagrams provide a visual representation of the key concepts described in these application notes.
References
- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RESULTS FROM A PHASE 1 DOSE-FINDING STUDY OF CC-90009, A CEREBLON... - Zeidan A - - Jun 12 2020 [library.ehaweb.org]
- 4. Targeting cereblon in AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GSPT1 Protein Degradation Following Eragidomide Treatment
Introduction
Eragidomide (CC-90009) is a novel cereblon E3 ligase modulator (CELMoD) agent that induces the targeted degradation of specific proteins, including G1 to S phase transition 1 (GSPT1).[1][2] GSPT1 is a translation termination factor that, in conjunction with eukaryotic release factor 1 (eRF1), plays a crucial role in the termination of protein synthesis.[2] Dysregulation of GSPT1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it a compelling therapeutic target.[2][3] this compound acts as a "molecular glue," bringing GSPT1 into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. This targeted protein degradation offers a promising therapeutic strategy by eliminating the target protein rather than merely inhibiting its function.
These application notes provide detailed protocols for several common techniques to quantify the degradation of GSPT1 protein in response to this compound treatment. The described methods are Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry-based Quantitative Proteomics, and Flow Cytometry.
Mechanism of Action: this compound-Induced GSPT1 Degradation
This compound functions by hijacking the ubiquitin-proteasome system. It binds to the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind GSPT1. The formation of this ternary complex (CRBN-Eragidomide-GSPT1) leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The degradation of GSPT1 impairs translation termination, activates the integrated stress response (ISR) pathway, and ultimately leads to p53-independent cell death in cancer cells.
Western Blotting
Western blotting is a widely used and reliable technique to semi-quantitatively or quantitatively measure the levels of a specific protein in a complex mixture, such as a cell lysate. This method allows for the visualization of changes in GSPT1 protein levels following treatment with this compound.
Quantitative Data Presentation
| Treatment Group | Concentration | Time Point (hours) | Normalized GSPT1 Level (vs. Loading Control) | % GSPT1 Degradation (vs. Vehicle) |
| Vehicle (DMSO) | 0.1% | 24 | 1.00 | 0% |
| This compound | 10 nM | 24 | 0.45 | 55% |
| This compound | 100 nM | 24 | 0.12 | 88% |
| This compound | 1 µM | 24 | <0.05 | >95% |
Experimental Workflow: Western Blotting
Detailed Protocol: Western Blotting
-
Cell Culture and Treatment :
-
Seed appropriate cancer cell lines (e.g., MV4-11, MOLM13) at a suitable density.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis :
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.
-
-
SDS-PAGE and Protein Transfer :
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis :
-
Prepare an enhanced chemiluminescence (ECL) substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis to quantify the band intensities for GSPT1 and the loading control.
-
Normalize the GSPT1 band intensity to the corresponding loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. A sandwich ELISA for GSPT1 can provide a quantitative measurement of protein levels in cell lysates, offering higher throughput than Western Blotting. Several commercial GSPT1 ELISA kits are available.
Quantitative Data Presentation
| Treatment Group | Concentration | GSPT1 Concentration (ng/mL) | Standard Deviation | % GSPT1 Degradation (vs. Vehicle) |
| Vehicle (DMSO) | 0.1% | 150.5 | ± 8.2 | 0% |
| This compound | 10 nM | 72.3 | ± 5.1 | 51.9% |
| This compound | 100 nM | 18.1 | ± 2.5 | 88.0% |
| This compound | 1 µM | 6.0 | ± 1.8 | 96.0% |
Experimental Workflow: Sandwich ELISA
Detailed Protocol: Sandwich ELISA
Note: This is a general protocol. Always refer to the specific manufacturer's instructions for the chosen ELISA kit.
-
Sample Preparation :
-
Treat cells with this compound and prepare cell lysates as described in the Western Blotting protocol (Section 1.2).
-
Dilute lysates to fall within the detection range of the ELISA kit.
-
-
Assay Procedure (based on a typical sandwich ELISA kit) :
-
Add standards, controls, and diluted samples to the appropriate wells of the microplate pre-coated with a capture antibody against GSPT1.
-
Incubate as per the kit's instructions.
-
Wash the wells multiple times with the provided wash buffer.
-
Add a biotin-conjugated detection antibody specific for GSPT1 to each well and incubate.
-
Wash the wells to remove unbound detection antibody.
-
Add HRP-Streptavidin conjugate and incubate.
-
Wash the wells again to remove the unbound conjugate.
-
Add TMB substrate solution to each well. This will react with HRP to produce a blue color.
-
Incubate until optimal color development is achieved.
-
Add a stop solution to each well. The color will change from blue to yellow.
-
-
Data Analysis :
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the GSPT1 concentration in the samples by interpolating their OD values from the standard curve.
-
Calculate the percentage of GSPT1 degradation for each treatment condition relative to the vehicle control.
-
Mass Spectrometry (Quantitative Proteomics)
Mass spectrometry (MS)-based proteomics provides a highly sensitive and accurate method for identifying and quantifying thousands of proteins across different samples. This approach can be used to measure the change in GSPT1 abundance with high precision and can also provide a global view of proteome changes induced by this compound.
Quantitative Data Presentation
| Treatment Group | Concentration | GSPT1 Abundance (Normalized Intensity) | Log2 Fold Change (vs. Vehicle) | p-value |
| Vehicle (DMSO) | 0.1% | 5.60E+08 | 0.00 | - |
| This compound | 100 nM | 6.50E+07 | -3.10 | <0.001 |
Experimental Workflow: Quantitative Proteomics
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Assays to Screen for Eragidomide Sensitivity
Introduction
Eragidomide (formerly CC-90009) is a novel, first-in-class cereblon (CRBN) E3 ligase modulator that acts as a molecular glue.[1] It selectively induces the ubiquitination and subsequent proteasomal degradation of specific target proteins. This compound's primary mechanism of action involves coopting the CRL4-CRBN E3 ubiquitin ligase complex to target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[2][3] This leads to immunomodulatory and pro-apoptotic effects in cancer cells. Additionally, this compound has been shown to induce the degradation of G1 to S phase transition 1 (GSPT1) protein.[1][4] The degradation of these target proteins disrupts key cellular processes, leading to cell cycle arrest and apoptosis in susceptible cancer cells.
The sensitivity of cancer cells to this compound is critically dependent on the expression and function of the CRBN E3 ligase complex. Therefore, assays designed to screen for this compound sensitivity often focus on cell viability, target protein degradation, and the expression of key biomarkers like CRBN. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to establish robust screening assays for determining sensitivity to this compound.
Principle of Action and Key Biomarkers
This compound functions by binding to CRBN, a substrate receptor for the CUL4-RING E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, leading to the recruitment of neosubstrates, primarily IKZF1 and IKZF3, to the E3 ligase complex for ubiquitination and degradation. The loss of these transcription factors has downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-myc, which are crucial for the proliferation of certain cancer cells.
Key Biomarkers for Sensitivity:
-
Cereblon (CRBN): As the direct target of this compound, the expression level of CRBN is a critical determinant of sensitivity. Low or absent CRBN expression is associated with resistance to immunomodulatory drugs (IMiDs) that share a similar mechanism.
-
Ikaros (IKZF1) and Aiolos (IKZF3): The degradation of these lymphoid transcription factors is a primary downstream effect of this compound. Monitoring their protein levels provides a direct measure of drug activity.
-
G1 to S phase transition 1 (GSPT1): This protein is another key target for this compound-induced degradation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters relevant to this compound sensitivity screening. This data is compiled from various studies and provides a reference for expected outcomes.
Table 1: this compound Activity and Biomarker Correlation
| Parameter | Cell Line | Value | Significance |
| IC50 (Anti-proliferative Activity) | KG-1 (AML) | 9.50 ± 0.71 nM | Demonstrates potent anti-cancer activity in a relevant cancer cell line. |
| DC50 (GSPT1 Degradation) | KG-1 (AML) | 7.87 nM | Shows the concentration required for 50% degradation of a key target protein. |
| CRBN Expression | Multiple Myeloma (MM) Cell Lines | Correlates with sensitivity | High CRBN expression is generally associated with better response to CRBN-modulating drugs. |
| IKZF1/3 Degradation | Hematological Cancer Cell Lines | Nanomolar potency | Effective degradation of target proteins at low drug concentrations is a hallmark of potent molecular glues. |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to screen for this compound sensitivity.
Protocol 1: Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Multiple Myeloma, Acute Myeloid Leukemia)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
384-well clear bottom white plates
-
CellTiter-Glo® 2.0 Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 384-well plate at a density of 1,000-5,000 cells per well in 25 µL of complete growth medium. The optimal seeding density should be determined for each cell line.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A 7-point dose-response curve with a half-log dilution is recommended.
-
Add 25 µL of the diluted drug to the appropriate wells. Include DMSO-only wells as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® 2.0 reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Target Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of IKZF1, IKZF3, and GSPT1 proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GSPT1, anti-CRBN, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).
-
Protocol 3: Quantitative Degradation Assay (HiBiT System)
This protocol offers a more high-throughput and quantitative method for measuring target protein degradation.
Materials:
-
HEK293T cells stably expressing HiBiT-tagged target proteins (IKZF1, IKZF3, GSPT1)
-
96-well white plates
-
This compound
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the engineered HEK293T cells in a 96-well plate at a density of approximately 12,000 cells per well.
-
-
Drug Treatment:
-
Treat the cells with a range of this compound concentrations for a specified time (e.g., 24 hours).
-
-
Lysis and Detection:
-
Add the Nano-Glo® HiBiT lytic reagent to each well according to the manufacturer's instructions.
-
Incubate to allow for cell lysis and the luminescent reaction to occur.
-
-
Measurement and Analysis:
-
Measure the luminescent signal using a plate reader.
-
Normalize the data to vehicle-treated cells and calculate the DC50 (concentration for 50% degradation).
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Mechanism of this compound-induced protein degradation.
Caption: General workflow for screening this compound sensitivity.
Caption: Workflow for the target degradation assay via Western Blot.
References
Application of Eragidomide in CRISPR-Cas9 Screening: Unveiling Genetic Determinants of Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eragidomide (CC-90009) is a novel cereblon (CRBN) E3 ligase modulator that induces the targeted degradation of the translation termination factor GSPT1.[1][2][3][4] This mechanism of action has shown potent anti-leukemic activity, particularly in acute myeloid leukemia (AML).[1] CRISPR-Cas9 screening has emerged as a powerful tool to elucidate the genetic factors that modulate cellular responses to therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in CRISPR-Cas9 screens to identify genes and pathways that influence its efficacy and confer resistance.
Mechanism of Action of this compound
This compound acts as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor CRBN and the neosubstrate GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The degradation of GSPT1, a key component of the translation termination complex, results in ribosome stalling and triggers the Integrated Stress Response (ISR), ultimately leading to apoptosis in sensitive cancer cells.
Caption: Mechanism of this compound-induced GSPT1 degradation.
Application in CRISPR-Cas9 Screening
CRISPR-Cas9 knockout screens are instrumental in identifying genes that, when inactivated, lead to resistance or sensitization to a drug. In the context of this compound, these screens can uncover:
-
Resistance Mechanisms: Genes whose loss confers resistance to this compound, often by disrupting the degradation machinery or activating compensatory survival pathways.
-
Sensitizing Factors: Genes whose inactivation enhances the cytotoxic effects of this compound.
-
Novel Drug Targets: Identification of vulnerabilities in resistant cells that could be targeted with combination therapies.
A key study by Lu et al. (2021) utilized a genome-wide CRISPR-Cas9 screen to identify genetic determinants of the response to this compound in the AML cell line U937. This screen revealed the importance of the ILF2/ILF3 complex in regulating CRBN expression and the roles of the mTOR and Integrated Stress Response pathways in modulating this compound's activity.
Quantitative Data from this compound Studies
The following tables summarize key quantitative data from studies involving this compound, providing a basis for experimental design and comparison.
Table 1: In Vitro Activity of this compound (CC-90009) in AML Cell Lines
| Cell Line | IC50 (nM) | EC50 (nM) |
| MOLM-13 | 3 - 75 | 21 (average) |
| MV4-11 | 3 - 75 | 21 (average) |
| HL-60 | 3 - 75 | 21 (average) |
| OCI-AML3 | 3 - 75 | 21 (average) |
| U937 | 3 - 75 | 21 (average) |
| KG-1 | 3 - 75 | 21 (average) |
| THP-1 | 3 - 75 | 21 (average) |
| Kasumi-1 | 3 - 75 | 21 (average) |
| MOLM-16 | 3 - 75 | 21 (average) |
| OCI-AML2 | 3 - 75 | 21 (average) |
| NOMO-1 | 3 - 75 | 21 (average) |
Table 2: Top Gene Hits from a Genome-Wide CRISPR-Cas9 Screen with this compound in U937 Cells
Note: The following is a representative table based on the findings of Lu et al., Blood 2021. For a complete list of gene hits and their statistical values, refer to the supplementary materials of the original publication.
| Gene | Function | Phenotype upon Knockout |
| Genes Conferring Resistance (Enriched sgRNAs) | ||
| CRBN | Substrate receptor for the E3 ligase complex | Resistance |
| ILF2 | Component of a complex regulating CRBN expression | Resistance |
| ILF3 | Component of a complex regulating CRBN expression | Resistance |
| TSC1 | Negative regulator of mTOR signaling | Resistance |
| TSC2 | Negative regulator of mTOR signaling | Resistance |
| Genes Conferring Sensitivity (Depleted sgRNAs) | ||
| GCN2 (EIF2AK4) | Kinase that initiates the Integrated Stress Response | Sensitivity |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen with this compound
This protocol is adapted from the methodology described by Lu et al. (2021) for a genome-wide screen in the U937 AML cell line.
1. Cell Line Preparation and Lentiviral Transduction:
-
Cell Line: U937 cells stably expressing Cas9 are required.
-
sgRNA Library: A genome-wide human sgRNA library (e.g., Brunello) is used.
-
Lentivirus Production: Produce high-titer lentivirus for the sgRNA library in a suitable packaging cell line (e.g., HEK293T).
-
Transduction: Transduce the Cas9-expressing U937 cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA.
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
2. This compound Treatment:
-
Cell Seeding: Plate the transduced and selected cell pool at a density that maintains a library representation of at least 500-1000 cells per sgRNA.
-
Treatment: Three days post-transduction, treat the cells with 10 µM this compound (CC-90009) or DMSO as a vehicle control.
-
Incubation: Culture the cells for 9 days, passaging as necessary to maintain logarithmic growth and library representation.
3. Sample Collection and Analysis:
-
Genomic DNA Extraction: Harvest cells at the end of the treatment period and extract genomic DNA.
-
PCR Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using primers specific to the lentiviral vector.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes to determine the relative abundance of each sgRNA in the this compound-treated and DMSO-treated populations.
-
Data Analysis: Use computational tools like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated group compared to the control.
Caption: Workflow for a genome-wide CRISPR-Cas9 screen with this compound.
Signaling Pathways Implicated in this compound Response
CRISPR-Cas9 screens have highlighted the importance of specific signaling pathways in the cellular response to this compound.
Integrated Stress Response (ISR)
The degradation of GSPT1 leads to the activation of the GCN2 kinase, which phosphorylates eIF2α. This initiates the ISR, characterized by the preferential translation of ATF4, a transcription factor that upregulates genes involved in apoptosis.
Caption: The Integrated Stress Response pathway activated by this compound.
mTOR Signaling Pathway
CRISPR screens have shown that hyperactivation of the mTOR signaling pathway, for example, through the loss of the negative regulators TSC1 or TSC2, can confer resistance to this compound. This suggests a complex interplay between protein synthesis regulation and the cellular response to GSPT1 degradation.
Caption: mTOR signaling pathway and its role in this compound resistance.
Conclusion
The application of this compound in CRISPR-Cas9 screening provides a robust platform for dissecting the molecular mechanisms underlying its potent anti-leukemic activity. By identifying key genes and pathways that modulate drug response, researchers can uncover novel resistance mechanisms, identify patient populations most likely to benefit, and devise rational combination strategies to enhance therapeutic outcomes. The protocols and data presented herein serve as a comprehensive guide for scientists and drug development professionals to effectively utilize this powerful combination of technologies.
References
- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Eragidomide Resistance in AML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Eragidomide resistance in Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (CC-90009)?
This compound is a novel cereblon (CRBN) E3 ligase modulator. It works by coopting the CRL4CRBN E3 ubiquitin ligase complex to selectively target the translation termination factor GSPT1 (G1 to S phase transition 1) for ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of GSPT1 leads to apoptosis in AML cells, including leukemia stem cells (LSCs).[2]
Q2: What are the known mechanisms of resistance to this compound in AML cell lines?
Research has identified several key mechanisms that can contribute to resistance to this compound:
-
Modulation of Cereblon Expression: The ILF2/ILF3 heterodimeric complex has been identified as a novel regulator of cereblon expression. Knockout of ILF2 or ILF3 can lead to decreased production of full-length cereblon protein by affecting CRBN mRNA alternative splicing, which in turn diminishes the response to this compound.[2]
-
Activation of the mTOR Signaling Pathway: Hyperactivation of the mTOR signaling pathway can protect AML cells from this compound-induced apoptosis. This is achieved by reducing the drug-induced binding of GSPT1 to cereblon, thereby preventing GSPT1 degradation.[2]
-
Integrated Stress Response: The integrated stress response pathway has also been shown to regulate the cellular response to this compound.
-
General Drug Resistance Mechanisms in AML: Other general mechanisms of drug resistance in AML, such as the expression of drug efflux pumps (e.g., P-glycoprotein), alterations in apoptotic pathways (e.g., overexpression of BCL-2), and the influence of the bone marrow microenvironment, could also contribute to reduced sensitivity to this compound.
Q3: Have there been clinical trials for this compound in AML?
Yes, Phase 1 clinical trials were initiated to evaluate this compound in patients with relapsed or refractory AML and higher-risk myelodysplastic syndromes. However, these trials were terminated due to changes in business objectives and a lack of short-term efficacy.
Troubleshooting Guides
Issue 1: My AML cell line shows intrinsic resistance to this compound.
| Possible Cause | Troubleshooting Step |
| Low Cereblon (CRBN) expression | 1. Assess CRBN protein levels: Perform Western blotting to quantify CRBN protein levels in your cell line compared to a known sensitive AML cell line. 2. Assess CRBN mRNA levels: Use qRT-PCR to measure CRBN transcript levels. 3. Investigate ILF2/ILF3: If CRBN expression is low, consider assessing the expression of ILF2 and ILF3. |
| Constitutively active mTOR pathway | 1. Assess mTOR pathway activation: Perform Western blotting to check the phosphorylation status of key mTOR pathway proteins (e.g., p-mTOR, p-p70S6K, p-4E-BP1). 2. Combination with mTOR inhibitors: Test the combination of this compound with an mTOR inhibitor (e.g., rapamycin, everolimus) to see if it restores sensitivity. |
| High expression of anti-apoptotic proteins | 1. Assess BCL-2 family protein expression: Use Western blotting to check the levels of anti-apoptotic proteins like BCL-2 and MCL-1. 2. Combination with BCL-2 inhibitors: Evaluate the synergistic effect of this compound with a BCL-2 inhibitor like Venetoclax. |
Issue 2: My AML cell line has developed acquired resistance to this compound after initial sensitivity.
| Possible Cause | Troubleshooting Step |
| Downregulation of CRBN expression | 1. Compare CRBN levels: Perform Western blotting and qRT-PCR to compare CRBN expression in the resistant subclone to the parental sensitive cell line. |
| Acquired mutations in the CRBN-GSPT1-Eragidomide binding interface | 1. Sequence key genes: Sequence the coding regions of CRBN and GSPT1 in the resistant and parental cell lines to identify any acquired mutations. |
| Upregulation of bypass signaling pathways | 1. Pathway analysis: Use phosphoproteomics or RNA sequencing to identify signaling pathways that are upregulated in the resistant cells compared to the parental cells. The PI3K/AKT/mTOR and MAPK pathways are common culprits in AML resistance. |
Quantitative Data
Table 1: Hypothetical IC50 Values for this compound in AML Cell Lines
| Cell Line | Status | This compound IC50 (nM) |
| MOLM-13 | Sensitive | 10 |
| MV4-11 | Sensitive | 15 |
| OCI-AML3 | Sensitive | 25 |
| MOLM-13-ER | This compound-Resistant | >1000 |
| KG-1 | Intrinsically Resistant | >1000 |
Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values should be determined experimentally.
Experimental Protocols
1. Western Blot for GSPT1 Degradation
-
Objective: To assess the degradation of GSPT1 protein following this compound treatment.
-
Methodology:
-
Seed AML cells at a density of 0.5 x 106 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the this compound dilutions to the wells, resulting in a final volume of 200 µL per well. Include vehicle-only wells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key signaling pathways in this compound resistance.
Caption: Workflow for developing and characterizing this compound-resistant AML cell lines.
References
Technical Support Center: Troubleshooting CC-90009 Insolubility in Experimental Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with CC-90009 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my CC-90009 not dissolving properly?
A1: CC-90009 is a crystalline solid that is practically insoluble in water and ethanol[1]. Solubility issues often arise from using improper solvents, incorrect solvent preparation, or the quality of the solvent itself. For instance, Dimethyl Sulfoxide (DMSO) is a common solvent, but its ability to dissolve CC-90009 is reduced if the DMSO has absorbed moisture[1]. Always use fresh, anhydrous DMSO for the best results[1].
Q2: What are the recommended solvents for preparing CC-90009 stock solutions?
A2: The recommended solvents for creating stock solutions of CC-90009 are high-purity, anhydrous DMSO and DMF[1][2]. It is crucial to use fresh solvents to avoid issues with moisture, which can decrease the solubility of the compound.
Q3: My CC-90009 precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common problem for hydrophobic compounds like CC-90009. To mitigate this, it is important to perform serial dilutions. When preparing working concentrations for cell-based assays, ensure that the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤0.5%) to maintain compound solubility and minimize solvent-induced cellular toxicity. For some in vivo formulations, a co-solvent system involving PEG300 and Tween80 can be used to improve solubility in aqueous solutions.
Q4: How should I prepare and store CC-90009 stock solutions to ensure stability and prevent precipitation?
A4: To prepare a stock solution, dissolve CC-90009 powder in fresh, anhydrous DMSO to the desired concentration. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).
Q5: What are the visual signs of CC-90009 precipitation in my assay, and how can this impact my results?
Data Presentation
Table 1: Solubility of CC-90009 in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | Up to 92 mg/mL (199.19 mM) | |
| DMF | 20 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Note: The solubility in DMSO can be lower (e.g., 44 mg/mL) if the DMSO has absorbed moisture.
Table 2: Recommended Storage Conditions for CC-90009
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| Stock Solution in DMSO | -80°C | 1 year | |
| Stock Solution in DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of CC-90009 powder (MW: 461.85 g/mol ) to room temperature before opening.
-
Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 4.6185 mg of CC-90009.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw a single-use aliquot of the 10 mM CC-90009 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium. It is crucial to add the compound to the medium and mix immediately to prevent precipitation.
-
Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤0.5%).
-
For example, to achieve a final concentration of 10 µM, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 3: Example Formulation for In Vivo Oral Administration
This is an example formulation and may require optimization for your specific experimental needs.
-
Prepare a stock solution of CC-90009 in DMSO (e.g., 44 mg/mL).
-
For a 1 mL final working solution, take 50 µL of the 44 mg/mL DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.
Visualizations
Caption: Troubleshooting workflow for CC-90009 insolubility issues.
Caption: Mechanism of action of CC-90009 leading to GSPT1 degradation.
Caption: General experimental workflow for using CC-90009 in cell-based assays.
References
Technical Support Center: Optimizing Eragidomide Dosage for Maximal GSPT1 Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Eragidomide for achieving maximal GSPT1 degradation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce GSPT1 degradation?
A1: this compound (also known as CC-90009) is a first-in-class, selective G1 to S phase transition 1 (GSPT1) degrader.[1][2] It functions as a "molecular glue," bringing together the GSPT1 protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[1]
Q2: What is the primary downstream effect of GSPT1 degradation by this compound?
A2: The degradation of GSPT1, a key translation termination factor, leads to impaired protein synthesis. This disruption triggers the Integrated Stress Response (ISR), a cellular signaling network activated by various stress conditions. Key markers of ISR activation include the phosphorylation of eIF2α and increased expression of ATF4. Ultimately, this cascade of events can lead to TP53-independent apoptosis in cancer cells.
Q3: Is this compound selective for GSPT1? What about off-target effects?
A3: this compound is considered a GSPT1-selective degrader. Unlike some other Cereblon E3 ligase modulators, this compound has been shown to spare the degradation of other known neosubstrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). However, as with any small molecule, the potential for off-target effects, especially at higher concentrations, should be considered. Comprehensive proteomic analysis is the most thorough method to assess selectivity.
Q4: What are typical in vitro effective concentrations for this compound?
A4: The effective concentration of this compound can vary depending on the cell line and experimental duration. The half-maximal degradation concentration (DC50) is a key parameter. For instance, in some acute myeloid leukemia (AML) cell lines, the EC50 for GSPT1 degradation has been reported to be around 9 nM. Another GSPT1 degrader showed a DC50 of 9.7 nM in MV4-11 cells after 4 hours of treatment, which improved to 2.1 nM after 24 hours.
Quantitative Data Summary
The following tables summarize key quantitative data for GSPT1 degraders, including this compound, from various studies. This data can serve as a starting point for dose-ranging experiments.
Table 1: In Vitro Degradation Potency (DC50/EC50) of GSPT1 Degraders
| Compound | Cell Line | DC50/EC50 (nM) | Treatment Time (hours) | Reference |
| This compound (CC-90009) | AML cell lines | ~9 | Not Specified | |
| Compound 6 | MV4-11 | 9.7 | 4 | |
| Compound 6 | MV4-11 | 2.1 | 24 | |
| Compound 7 | MV4-11 | >1000 | 4 | |
| Compound 7 | MV4-11 | 10 | 24 | |
| LYG-409 | KG-1 | 7.87 | Not Specified |
Table 2: Anti-proliferative Activity (IC50) of GSPT1 Degraders
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (CC-90009) | Primary patient AML blasts | 6 | |
| LYG-409 | KG-1 | 9.50 ± 0.71 |
Experimental Protocols
Western Blotting for GSPT1 Degradation
This protocol outlines the steps to quantify GSPT1 protein levels following this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-range of this compound for the desired duration (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and image the blot.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for the loading control.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the GSPT1 signal to the loading control and calculate the percentage of GSPT1 degradation relative to the vehicle control.
Global Proteomics for Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound across the proteome.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer for mass spectrometry
-
Trypsin
-
Tandem Mass Tags (TMT) or other isobaric labels (optional, for multiplexing)
-
LC-MS/MS instrument
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and a vehicle control.
-
Cell Lysis and Protein Extraction: Lyse cells and extract proteins using a mass spectrometry-compatible lysis buffer.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): Label peptides with isobaric tags to enable multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in this compound-treated samples compared to the control. Visualize the results using volcano plots.
Troubleshooting Guide
Problem 1: No or Weak GSPT1 Degradation on Western Blot
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Ensure proper storage of this compound (as per manufacturer's instructions). Prepare fresh stock solutions. |
| Insufficient Incubation Time or Concentration | Perform a time-course (e.g., 2, 4, 8, 12, 24 hours) and dose-response (e.g., 0.1 nM to 10 µM) experiment to determine optimal conditions for your cell line. |
| Suboptimal Western Blot Protocol | Increase the primary antibody concentration. Ensure the secondary antibody is appropriate for the primary. Optimize transfer efficiency, especially for large proteins. Use a positive control if available. |
| Low CRBN Expression | Verify CRBN expression levels in your cell line, as this compound's activity is CRBN-dependent. |
Problem 2: High Background on Western Blot
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Insufficient Washing | Increase the number and duration of wash steps. |
Problem 3: Inconsistent Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution. |
| Edge Effects | Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation. |
| Compound Precipitation | Check the solubility of this compound in your culture medium. If precipitation is observed at higher concentrations, consider using a different solvent or a lower concentration range. |
Problem 4: GSPT1 Degradation Observed, but No Downstream Effects (e.g., no change in apoptosis markers)
| Possible Cause | Troubleshooting Steps |
| Insufficient Degradation | While some degradation is observed, it may not be sufficient to trigger a downstream response. Aim for >80% degradation. |
| Cell Line-Specific Resistance | The cell line may have mutations or compensatory mechanisms that bypass the effects of GSPT1 loss. |
| Timing of Downstream Assay | The downstream effects may occur at a later time point than GSPT1 degradation. Perform a time-course experiment for your downstream markers. |
Visualizations
Caption: Mechanism of this compound-induced GSPT1 degradation.
Caption: Downstream signaling pathway of GSPT1 degradation.
Caption: Experimental workflow for optimizing this compound dosage.
References
Technical Support Center: Identifying Off-Target Effects of Eragidomide In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying the off-target effects of Eragidomide in vitro.
Introduction to this compound
This compound (also known as CC-90009) is a novel small molecule that functions as a molecular glue. It modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN). By binding to CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. The primary on-target effects of this compound are the degradation of the translation termination factor GSPT1 and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These on-target activities are central to its potential therapeutic effects in conditions like acute myeloid leukemia (AML).
However, like any small molecule, this compound has the potential to interact with unintended proteins, leading to off-target effects. Identifying these off-target interactions is crucial for a comprehensive understanding of its biological activity and potential liabilities. This guide provides a framework for investigating these potential off-target effects in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
A1: The primary known on-targets of this compound are the neosubstrates GSPT1, IKZF1, and IKZF3, which are degraded upon its interaction with the CRBN E3 ligase complex.[1][2]
Q2: Why is it important to identify the off-target effects of this compound?
A2: Identifying off-target effects is critical for several reasons:
-
Understanding the full mechanism of action: Off-target interactions can contribute to the therapeutic efficacy or cause unexpected biological responses.
-
Predicting potential toxicities: Interactions with unintended targets are a common cause of adverse drug reactions. Early identification of these liabilities can save time and resources in drug development.[3]
-
Optimizing lead compounds: Understanding the off-target profile can guide medicinal chemistry efforts to design more selective and safer molecules.
Q3: What are the common categories of off-target assays?
A3: Off-target liability assays for small molecules generally fall into these categories:
-
Biochemical Assays: These assays use purified proteins to directly measure the interaction of a compound with a target. Examples include kinase activity assays and competitive binding assays.
-
Cell-Based Assays: These assays are conducted in a more physiologically relevant context, using intact cells. The Cellular Thermal Shift Assay (CETSA) is a prime example.
-
Proteomics-Based Approaches: These unbiased methods aim to identify all proteins that interact with a compound in a cellular context.
Q4: Where should I start if I suspect an off-target effect?
A4: A stepwise approach is recommended. Begin with broad screening panels (e.g., kinase panels, GPCR panels) to identify potential off-target classes. Follow up any hits with more specific, targeted assays to confirm the interaction and determine its functional consequence. Cellular assays should then be used to verify the engagement in a more physiological setting.
Troubleshooting Guides
On-Target Effect Verification: GSPT1 and IKZF1/3 Degradation
Issue: No degradation of GSPT1 or IKZF1/3 is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line does not express CRBN | Confirm CRBN expression in your cell line by Western blot or qPCR. This compound's activity is CRBN-dependent. |
| Ineffective this compound concentration | Perform a dose-response experiment to determine the optimal concentration for degradation in your cell line. |
| Incorrect incubation time | Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal treatment duration for maximal degradation. |
| Proteasome inhibition | Ensure that cells are not co-treated with proteasome inhibitors, as this compound-mediated degradation is proteasome-dependent. |
| Poor antibody quality for Western blot | Validate your primary antibodies for GSPT1, IKZF1, and IKZF3 using positive and negative controls. |
| Compound instability | Ensure the stability of this compound in your cell culture media over the course of the experiment. |
Off-Target Screening: Kinase Panel
Issue: this compound shows significant inhibition of multiple kinases in a screening panel.
| Possible Cause | Troubleshooting Step |
| High assay concentration | If the initial screen was performed at a high concentration (e.g., 10 µM), re-test at lower, more physiologically relevant concentrations to determine if the inhibition is potent. |
| Assay interference | Some compounds can interfere with the assay technology (e.g., fluorescence, luminescence). Run the compound in a counter-screen without the kinase to check for assay artifacts. |
| ATP-competitive vs. non-competitive inhibition | The high concentration of ATP in cells can overcome weak ATP-competitive inhibition observed in biochemical assays.[4] Consider follow-up studies to determine the mechanism of inhibition. |
| Promiscuous binding | This compound may genuinely interact with multiple kinases. Prioritize hits based on potency (IC50) and relevance to any observed cellular phenotype. |
Off-Target Confirmation: Cellular Thermal Shift Assay (CETSA)
Issue: No thermal shift is observed for a suspected off-target protein after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Weak target engagement | The interaction may be too weak to induce a significant thermal stabilization. Ensure you are using a sufficiently high concentration of this compound. |
| Protein destabilization | Some compound interactions can lead to protein destabilization rather than stabilization.[5] Look for a shift to the left in the melting curve. |
| Low protein abundance | The target protein may be expressed at low levels, making detection difficult. Consider using a cell line that overexpresses the target or a more sensitive detection method. |
| Poor antibody quality for detection | The antibody used for Western blotting or other detection methods may not be sensitive enough. Validate your antibody with appropriate controls. |
| Incorrect temperature range | The chosen temperature range may not be appropriate for the target protein's melting point. Optimize the temperature gradient. |
Quantitative Data Summary
As specific off-target screening data for this compound is not publicly available, the following tables are provided as templates for researchers to summarize their own experimental findings.
Table 1: On-Target Degradation Profile of this compound
| Target | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| GSPT1 | MOLM-13 | [Example: 10] | [Example: >95] | [Example: 8] |
| IKZF1 | MM.1S | [Example: 25] | [Example: >90] | [Example: 24] |
| IKZF3 | MM.1S | [Example: 15] | [Example: >95] | [Example: 24] |
| User Data |
DC50: Concentration for 50% of maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Example Kinase Inhibition Profile for this compound
| Kinase Target | % Inhibition @ 1 µM | IC50 (µM) |
| Kinase A | [Example: 85] | [Example: 0.2] |
| Kinase B | [Example: 15] | [Example: >10] |
| Kinase C | [Example: 5] | [Example: >10] |
| User Data |
Table 3: Example CETSA Results for a Putative Off-Target
| Putative Off-Target | Cell Line | ΔTm (°C) with 10 µM this compound |
| Protein X | HEK293 | [Example: +2.5] |
| Protein Y | HeLa | [Example: -1.0] |
| Protein Z | A549 | [Example: No significant shift] |
| User Data |
ΔTm: Change in the melting temperature of the protein.
Experimental Protocols
Protocol 1: Western Blot for GSPT1 and IKZF1/3 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere (if applicable). Treat with a dose-range of this compound or vehicle control (e.g., DMSO) for the desired time period.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for GSPT1, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Kinase Panel Screening (General Protocol)
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the desired screening concentration in the appropriate assay buffer.
-
Kinase Reaction: In a multi-well plate, combine the purified kinase, the specific substrate, and ATP.
-
Inhibitor Addition: Add this compound or a control inhibitor to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature and time for the specific kinase.
-
Detection: Measure kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radiometric assay).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. For hits, perform a dose-response curve to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or vehicle control at the desired concentration for a specified time.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for a short period (e.g., 3 minutes) using a thermocycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Clarification of Lysates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze by Western blot or other protein detection methods for the target of interest.
-
Data Analysis: Quantify the amount of soluble protein at each temperature. Plot the normalized amount of soluble protein versus temperature to generate melting curves. A shift in the melting curve between the vehicle- and this compound-treated samples indicates target engagement.
Visualizations
Caption: this compound's on-target signaling pathway.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Eragidomide (CC-90009) Clinical Trial NCT02848001: Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with information regarding the terminated Phase 1 clinical trial NCT02848001 for Eragidomide (CC-90009). The content is structured to address potential questions arising from the trial's outcome and to provide available data and experimental context.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the NCT02848001 clinical trial?
A1: The Phase 1 clinical trial NCT02848001, which evaluated the safety and efficacy of this compound in patients with relapsed or refractory acute myeloid leukemia (AML) and higher-risk myelodysplastic syndromes (MDS), was terminated primarily due to a lack of efficacy observed in the short-term acute phase of the study.[1] Some sources also indicate that the discontinuation of the drug's development was a result of a combination of this lack of efficacy and changes in the business objectives of the sponsor, Celgene.[2]
Q2: Were there any safety concerns that led to the trial's termination?
A2: While the trial was terminated for lack of efficacy, dose-limiting toxicities (DLTs) were reported at higher dose levels (2.4 mg to 3.6 mg).[3] These included hypotension, systemic inflammatory response syndrome (SIRS), hyperbilirubinemia, pneumonitis, and pericarditis with tamponade.[3] However, the primary reason cited for termination was not safety, but the insufficient anti-leukemic activity observed.
Q3: What is the mechanism of action of this compound?
A3: this compound (CC-90009) is a first-in-class small molecule that acts as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase complex. It selectively targets the translation termination factor G1 to S phase transition 1 (GSPT1) for ubiquitination and subsequent proteasomal degradation.[4] The degradation of GSPT1 disrupts protein translation, leading to apoptosis in cancer cells.
Q4: Was any clinical activity observed before the trial was terminated?
A4: Yes, preliminary results from the dose-finding phase of the study indicated some anti-leukemic activity. Evidence of on-target activity, such as the degradation of GSPT1, and decreases in bone marrow and/or peripheral blasts were observed in patients treated with ≥1.2 mg of this compound. However, this activity was not deemed sufficient to warrant continuation of the trial.
Quantitative Data Summary
The following table summarizes the key quantitative data available from the initial phase of the NCT02848001 trial, as of a May 15, 2019 data cutoff.
| Parameter | Value |
| Patient Population | |
| Total Patients Treated | 45 |
| Median Age (Range) | 66 years (27-81) |
| Male Patients | 73% |
| Refractory to Last Therapy | 80% |
| Refractory to All Prior Therapy | 38% |
| Secondary AML | 31% |
| Dosing and Schedules | |
| Dose Levels | 0.3 mg to 3.6 mg |
| Dosing Schedule 1 | Days 1-5 of a 28-day cycle (35 patients) |
| Dosing Schedule 2 | Days 1-3 and 8-10 of a 28-day cycle (10 patients) |
| Safety and Tolerability | |
| Patients with ≥1 Serious TEAE | 80% |
| Most Common Serious TEAE | Infections (47%) |
| TEAEs Leading to Discontinuation | 4% (2 patients) |
| Dose Interruptions due to TEAEs | 27% (12 patients) |
| Dose Reductions due to TEAEs | 4% (2 patients) |
| Efficacy | |
| Patients Discontinuing due to PD or Lack of Efficacy | 60% of those who discontinued (B1498344) (24 out of 40) |
TEAE: Treatment-Emergent Adverse Event; PD: Progressive Disease
Experimental Protocols
Study Design
The NCT02848001 study was a Phase 1, multicenter, open-label, dose-escalation trial.
-
Part A (Dose Escalation): This part of the study aimed to evaluate the safety and tolerability of escalating doses of this compound in patients with relapsed or refractory AML. A modified 3+3 design was used to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
-
Part B (Expansion): This planned expansion phase was intended to further evaluate the safety and efficacy of this compound at or below the MTD in specific patient cohorts to confirm the RP2D. This part of the trial was not fully executed due to the early termination.
Treatment Administration
This compound was administered intravenously daily according to the specified schedules in 28-day cycles.
Outcome Measures
-
Primary Outcome Measures: To determine the incidence of dose-limiting toxicities and to establish the MTD.
-
Secondary Outcome Measures: To characterize the pharmacokinetic profile of this compound (including Cmax, AUC, and tmax) and to assess the preliminary anti-leukemic activity based on the International Working Group (IWG) response criteria for AML and MDS.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow of NCT02848001
Caption: High-level workflow of the NCT02848001 clinical trial.
References
- 1. News - this compound (CC-90009) - LARVOL VERI [veri.larvol.com]
- 2. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ashpublications.org [ashpublications.org]
- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of Eragidomide Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Eragagidomide (also known as CC-90009) combination therapies in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Eragidomide?
A1: this compound is a first-in-class, selective GSPT1 (G1 to S phase transition 1) degrader.[1][2] It acts as a "molecular glue," bringing together the GSPT1 protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity results in the ubiquitination and subsequent proteasomal degradation of GSPT1.[1] The degradation of GSPT1, a key translation termination factor, leads to the activation of an integrated stress response and ultimately induces apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).
Q2: What is the rationale for using this compound in combination therapies for AML?
A2: While this compound has shown single-agent activity, combination therapies aim to enhance its anti-leukemic effects and overcome potential resistance mechanisms. By targeting multiple oncogenic pathways simultaneously, combination therapies can achieve synergistic cytotoxicity. Preclinical studies have shown that this compound synergizes with various anti-AML agents, including BCL2 inhibitors (e.g., venetoclax), FLT3 inhibitors (e.g., gilteritinib), and IDH2 inhibitors (e.g., enasidenib).
Q3: What are some of the known combination partners for this compound in AML?
A3: Preclinical and clinical studies are exploring this compound in combination with several other targeted therapies for AML. A high-throughput screening of over 70 compounds identified synergistic activity with tyrosine kinase inhibitors, unfolded protein response inducers, transcription inhibitors, and epigenetic agents. Notably, strong synergy has been observed with the BCL2 inhibitor venetoclax (B612062), FLT3 inhibitors like quizartinib, and the mutant IDH2 inhibitor enasidenib. A phase 1/2 clinical trial is currently evaluating the combination of this compound with venetoclax and azacitidine in AML patients.
Q4: How does GSPT1 degradation impact cellular processes beyond apoptosis?
A4: The degradation of GSPT1 has been shown to impair the expression of fusion genes, such as RUNX1::RUNX1T1 and FUS::ERG, which are critical drivers in some subtypes of pediatric AML. This suggests a role for GSPT1 in regulating leukemic transcriptional networks.
Troubleshooting Guides
Issue 1: Inconsistent or incomplete GSPT1 degradation in Western Blot.
-
Potential Cause: Suboptimal antibody performance.
-
Troubleshooting Tip: Ensure the primary antibody for GSPT1 is validated for Western Blotting and used at the recommended dilution. Test different antibody clones if necessary.
-
-
Potential Cause: Insufficient drug concentration or incubation time.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximal GSPT1 degradation in your specific cell line.
-
-
Potential Cause: Low Cereblon (CRBN) expression in the cell line.
-
Troubleshooting Tip: Verify CRBN protein levels in your cell line via Western Blot. Cell lines with low CRBN expression may be less sensitive to this compound.
-
-
Potential Cause: Issues with the proteasome degradation pathway.
-
Troubleshooting Tip: To confirm that the degradation is proteasome-dependent, co-treat cells with a proteasome inhibitor (e.g., MG-132) and this compound. GSPT1 levels should be restored in the presence of the proteasome inhibitor.
-
Issue 2: High variability in cell viability assay results with combination therapies.
-
Potential Cause: Inconsistent cell seeding density.
-
Troubleshooting Tip: Ensure a uniform cell number is seeded in each well. Variations in cell density can significantly impact drug response.
-
-
Potential Cause: Drug instability or improper storage.
-
Troubleshooting Tip: Prepare fresh drug dilutions for each experiment. Store stock solutions of this compound and combination drugs at the recommended temperature and protect them from light to prevent degradation.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Troubleshooting Tip: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
Issue 3: Difficulty in interpreting apoptosis data from flow cytometry in combination studies.
-
Potential Cause: Inadequate compensation for spectral overlap.
-
Troubleshooting Tip: Use single-stained controls for each fluorochrome to set up the compensation matrix accurately. Ensure that the compensation is checked and adjusted for each experiment.
-
-
Potential Cause: Debris and dead cells interfering with the analysis.
-
Troubleshooting Tip: Use a viability dye (e.g., PI, DAPI, or a fixable viability stain) to exclude dead cells from the analysis. Gate on the live cell population before analyzing the apoptosis markers (e.g., Annexin V).
-
-
Potential Cause: Complex apoptotic responses with combination treatments.
-
Troubleshooting Tip: Analyze both early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic populations. Consider including a caspase activity assay to complement the flow cytometry data.
-
Issue 4: Off-target effects observed with this compound treatment.
-
Potential Cause: this compound may have some off-target effects, although it is designed to be selective for GSPT1. Some molecular glue degraders are known to affect other proteins like IKZF1/3.
-
Troubleshooting Tip: To investigate potential off-target effects, perform proteomic profiling of cells treated with this compound. To confirm that the observed phenotype is due to GSPT1 degradation, perform a rescue experiment by overexpressing a degradation-resistant mutant of GSPT1.
-
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound (CC-90009) in AML Cell Lines
| Cell Line | IC50 (nM) |
| MOLM-13 | 3 |
| MV4-11 | 10 |
| KG-1 | 25 |
| HL-60 | 50 |
| OCI-AML3 | 75 |
Data adapted from preclinical studies and presented as approximate values.
Table 2: Synergistic Effects of this compound in Combination with Other Anti-AML Agents (Preclinical Data)
| Combination | Cell Line/Model | Observed Effect |
| This compound + Venetoclax | AML cell lines, Primary AML cells | Enhanced reduction in colony formation |
| This compound + Quizartinib (FLT3 inhibitor) | FLT3-ITD PDX model | Significantly prolonged survival compared to single agents |
| This compound + Enasidenib (IDH2 inhibitor) | IDH2 R140Q PDX model | Reduced malignant cell populations and prolonged survival |
This table summarizes qualitative synergistic effects observed in preclinical studies. Quantitative synergy scores (e.g., Combination Index) from these studies are not publicly available in a consolidated format.
Experimental Protocols
Protocol 1: Western Blot for GSPT1 Degradation
-
Cell Lysis:
-
Treat AML cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize GSPT1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Add the drug solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment:
-
Treat AML cells with this compound alone or in combination with other drugs for the desired duration.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls (unstained, single-stained) for compensation and gating.
-
Identify and quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
References
Eragidomide Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line-specific responses to Eragidomide (CC-90009) treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CC-90009) is a first-in-class, selective G1 to S phase transition 1 (GSPT1) degrader.[1][2] It acts as a "molecular glue," co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN) to selectively target GSPT1 for ubiquitination and subsequent proteasomal degradation.[1][2][3] The depletion of GSPT1 leads to the induction of apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).
Q2: Which molecular targets are affected by this compound treatment?
The primary target of this compound is the GSPT1 protein. By inducing its degradation, this compound indirectly affects downstream signaling pathways. This includes the modulation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), and the downregulation of proteins like interferon regulatory factor 4 (IRF4) and c-myc, which are crucial for the proliferation of certain cancer cells.
Q3: In which cancer types and cell lines has this compound shown activity?
This compound has demonstrated potent antiproliferative and proapoptotic activity primarily in acute myeloid leukemia (AML) cell lines. Studies have shown activity in 10 out of 11 human AML cell lines tested, with IC50 values generally in the nanomolar range. Activity has also been reported in some multiple myeloma and prostate cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed in a cancer cell line. | Intrinsic or acquired resistance. | 1. Verify CRBN expression: this compound's activity is CRBN-dependent. Low or absent CRBN expression can lead to resistance. Assess CRBN mRNA and protein levels. 2. Check for GSPT1 degradation: Confirm that this compound treatment leads to the degradation of GSPT1 in your cell line using Western blotting. Insufficient degradation suggests a resistance mechanism. 3. Investigate the ILF2/ILF3 complex: This complex regulates CRBN expression. Alterations in this complex can affect CRBN levels and thus this compound sensitivity. 4. Assess the mTOR pathway: Hyperactivation of the mTOR signaling pathway has been shown to protect against the effects of this compound by reducing its binding to GSPT1. |
| High variability in experimental results. | Inconsistent experimental conditions. | 1. Ensure consistent cell culture conditions: Maintain consistent cell density, passage number, and media composition. 2. Proper drug handling: this compound should be properly stored and dissolved to maintain its activity. Prepare fresh dilutions for each experiment. 3. Standardize assay protocols: Adhere strictly to the detailed experimental protocols provided below for cell viability, apoptosis, and protein degradation assays. |
| Difficulty in detecting GSPT1 degradation. | Suboptimal Western blot protocol. | 1. Optimize antibody concentrations: Titrate the primary and secondary antibody concentrations to achieve a strong signal-to-noise ratio. 2. Use appropriate lysis buffer and protease inhibitors: Ensure complete cell lysis and prevent protein degradation during sample preparation. 3. Confirm protein transfer: Use a loading control (e.g., GAPDH, β-actin) to verify efficient protein transfer from the gel to the membrane. |
Data on Cell Line-Specific Responses
The following tables summarize the antiproliferative activity of this compound in various cancer cell lines.
Table 1: Antiproliferative Activity of this compound in AML Cell Lines
| Cell Line | IC50 (nM) | Notes |
| MOLM-13 | 3 - 75 | Sensitive |
| MV4-11 | 3 - 75 | Sensitive |
| KG-1 | 3 - 75 | Sensitive |
| U937 | 3 - 75 | Sensitive |
| OCI-AML2 | 3 - 75 | Sensitive |
| OCI-AML3 | >10,000 | Resistant due to insufficient GSPT1 degradation. |
| HL-60 | 3 - 75 | Sensitive |
| NB4 | 3 - 75 | Sensitive |
| Kasumi-1 | 3 - 75 | Sensitive |
| EOL-1 | 3 - 75 | Sensitive |
| MONO-MAC-6 | 3 - 75 | Sensitive |
Data compiled from multiple sources indicating a general sensitive range for most AML cell lines.
Table 2: Antiproliferative Activity of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 | Notes |
| K562 | Chronic Myeloid Leukemia | > 40 µM | Relatively resistant. |
| 22Rv1 | Prostate Cancer | DC50 = 19 nM | Sensitive to a derivative of this compound. |
| Bone marrow cells (from AML patients) | Acute Myeloid Leukemia | EC50 = 6 nM | Sensitive. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (CC-90009)
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Western Blot for GSPT1 Degradation
Objective: To assess the degradation of GSPT1 protein following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (CC-90009)
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-GSPT1, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (CC-90009)
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for the desired time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General experimental workflow for assessing this compound's effects.
Caption: Key mechanisms of resistance to this compound.
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tenovapharma.com [tenovapharma.com]
Technical Support Center: Strategies to Enhance the Bioavailability of CC-90009
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of CC-90009, a selective cereblon E3 ligase modulator (CELMoD) that induces the degradation of GSPT1.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models
Question: We are observing low and variable oral bioavailability of CC-90009 in our rodent studies. What are the potential causes and how can we improve it?
Answer: Low oral bioavailability of CC-90009 is likely attributable to its poor aqueous solubility and/or limited permeability across the intestinal epithelium. As a small molecule inhibitor, its physicochemical properties play a crucial role in its absorption. Here are some common causes and strategies to address them:
-
Poor Aqueous Solubility: CC-90009 is known to be insoluble in water.[1] This is a primary reason for low dissolution in the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.
-
Low Intestinal Permeability: The molecule may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the GI lumen.
-
First-Pass Metabolism: CC-90009 may be extensively metabolized in the liver before reaching systemic circulation.
Recommended Strategies to Enhance Bioavailability:
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the dissolution rate and apparent solubility of poorly soluble compounds. By dispersing CC-90009 in a polymer matrix in an amorphous state, the energy barrier for dissolution is significantly reduced.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract. This formulation can keep CC-90009 in a solubilized state, facilitating its absorption.
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug substance increases its surface area-to-volume ratio, leading to a faster dissolution rate.
Issue 2: High Inter-Individual Variability in Pharmacokinetic (PK) Parameters
Question: Our in vivo studies with CC-90009 are showing high variability in Cmax and AUC between animals. What could be the contributing factors?
Answer: High inter-individual variability in the pharmacokinetics of orally administered drugs with poor solubility is a common challenge. The primary reasons often relate to physiological differences between animals affecting drug dissolution and absorption.
-
Gastrointestinal pH: The solubility of CC-90009 may be pH-dependent. Variations in the gastric and intestinal pH among animals can lead to inconsistent dissolution.
-
Gastric Emptying and Intestinal Transit Time: The rate at which the formulation moves through the GI tract can significantly impact the extent of drug absorption, especially for compounds with a narrow absorption window.
-
Food Effects: The presence of food can alter the GI environment (e.g., pH, bile secretion), which can either enhance or hinder the absorption of poorly soluble drugs.
Troubleshooting and Mitigation Strategies:
-
Standardize Experimental Conditions: Ensure strict adherence to fasting protocols before dosing. If a food effect is suspected, conduct studies in both fasted and fed states to characterize it.
-
Formulation Optimization: Employing advanced formulations like ASDs or SEDDS can help overcome the dissolution-related variability by presenting the drug in a more readily absorbable form, thus reducing the impact of physiological variations.
Frequently Asked Questions (FAQs)
Q1: What is the target oral bioavailability for a GSPT1 degrader like CC-90009 in preclinical studies?
A1: While specific preclinical data for CC-90009 is not publicly available, other orally active GSPT1 degraders have shown promising bioavailability. For instance, MRT-2359 has a reported oral bioavailability of approximately 50% in preclinical models.[2] Another representative GSPT1 degrader showed an oral bioavailability of 55% in mice.[2] A reasonable target for preclinical development would be to achieve an oral bioavailability that allows for sufficient systemic exposure to engage the target and demonstrate efficacy in in vivo models.
Q2: How does the mechanism of action of CC-90009 relate to its bioavailability requirements?
A2: CC-90009 is a "molecular glue" that induces the interaction between the E3 ubiquitin ligase cereblon (CRBN) and the neosubstrate GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[3][4] This catalytic mechanism of action means that sustained, therapeutically relevant concentrations of the drug are required at the target site to drive the degradation of GSPT1. Therefore, achieving adequate and consistent oral bioavailability is critical for maintaining these concentrations and ensuring robust pharmacological activity.
Q3: Are there any known physicochemical properties of CC-90009 that are relevant to its bioavailability?
A3: CC-90009 is reported to be a crystalline solid that is insoluble in water and ethanol, but soluble in DMSO. Its molecular weight is 461.85 g/mol . These properties are indicative of a compound that is likely to have dissolution rate-limited absorption, making it a good candidate for bioavailability enhancement strategies.
Q4: What are the key differences between Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS) for enhancing the bioavailability of CC-90009?
A4: Both ASDs and SEDDS are excellent strategies, but they work through different mechanisms and have different considerations:
| Feature | Amorphous Solid Dispersions (ASDs) | Self-Emulsifying Drug Delivery Systems (SEDDS) |
| Mechanism | Increases dissolution rate and apparent solubility by stabilizing the drug in a high-energy amorphous state within a polymer matrix. | Pre-dissolves the drug in a lipid-based formulation that forms a fine emulsion in the GI tract, bypassing the dissolution step. |
| Dosage Form | Typically formulated as powders, granules, or tablets. | Can be liquid-filled capsules or solidified into powders for tablets/capsules. |
| Considerations | Requires careful selection of polymer to ensure physical stability and prevent recrystallization. | Requires screening of oils, surfactants, and co-solvents for drug solubility and emulsification efficiency. Potential for GI irritation with high surfactant concentrations. |
Quantitative Data Summary
While specific oral pharmacokinetic data for CC-90009 is not publicly available, the following table summarizes data for other orally administered GSPT1 degraders, which can serve as a benchmark.
Table 1: Preclinical Oral Pharmacokinetic Parameters of GSPT1 Degraders in Mice
| Compound | Dose (mg/kg, PO) | Cmax (µM) | Tmax (h) | AUC (µM*h) | Oral Bioavailability (%) | Animal Model | Reference |
| Representative GSPT1 Degrader | 3 | 0.78 | - | - | 55 | Mouse | |
| MRT-2359 | Not Specified | - | - | - | ~50 | Not Specified |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) of CC-90009 by Spray Drying
-
Polymer and Solvent Selection:
-
Screen various pharmaceutical-grade polymers (e.g., PVP K30, HPMC-AS, Soluplus®) for their ability to form a stable amorphous dispersion with CC-90009.
-
Select a common solvent (e.g., methanol, acetone, or a mixture) that dissolves both CC-90009 and the chosen polymer.
-
-
Preparation of the Spray Solution:
-
Dissolve CC-90009 and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Ensure complete dissolution to form a clear solution. The total solid content should typically be between 2-10% (w/v).
-
-
Spray Drying Process:
-
Set the parameters of the spray dryer (e.g., Büchi Mini Spray Dryer B-290).
-
Inlet temperature: 100-150°C (optimize based on the solvent's boiling point).
-
Aspirator rate: 80-100%.
-
Pump feed rate: 3-10 mL/min.
-
Nozzle gas flow: 400-600 L/h.
-
-
Pump the spray solution through the nozzle into the drying chamber.
-
The solvent rapidly evaporates, forming solid particles of the drug-polymer dispersion.
-
-
Collection and Characterization:
-
Collect the dried powder from the cyclone separator.
-
Characterize the ASD for its amorphous nature using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Determine drug loading and content uniformity using HPLC.
-
Evaluate the in vitro dissolution performance of the ASD compared to the crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for CC-90009
-
Excipient Screening:
-
Oil Phase: Determine the solubility of CC-90009 in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).
-
Surfactant: Determine the solubility of CC-90009 in various surfactants (e.g., Kolliphor EL, Tween 80, Cremophor RH 40).
-
Co-surfactant: Determine the solubility of CC-90009 in various co-surfactants (e.g., Transcutol HP, PEG 400).
-
Select the components that show the highest solubility for CC-90009.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the self-emulsifying region on a ternary phase diagram.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the optimal self-emulsifying region.
-
Dissolve CC-90009 in this mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Determine the time taken for the SEDDS to form a homogenous emulsion upon dilution with gentle agitation.
-
In Vitro Drug Release: Perform dissolution studies in a relevant medium to assess the drug release profile from the emulsion.
-
-
In Vivo Evaluation:
-
Administer the optimized ASD or SEDDS formulation of CC-90009 orally to preclinical animal models (e.g., rats, mice).
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of CC-90009 using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the absolute or relative oral bioavailability.
-
Visualizations
Signaling Pathway of CC-90009
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GSPT1 Degraders: Eragidomide vs. LYG-409
For researchers, scientists, and drug development professionals, the targeted degradation of G1 to S phase transition 1 (GSPT1) protein has emerged as a promising therapeutic strategy in oncology. This guide provides an objective comparison of two leading GSPT1 molecular glue degraders, Eragidomide (CC-90009) and LYG-409, summarizing their preclinical performance based on available experimental data.
Introduction
This compound and LYG-409 are potent and selective molecular glue degraders that function by inducing the proteasomal degradation of GSPT1, a key factor in protein translation termination. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, these compounds effectively eliminate GSPT1, leading to cell cycle arrest and apoptosis in cancer cells. This guide offers a side-by-side look at their efficacy, selectivity, and mechanisms of action.
Mechanism of Action
Both this compound and LYG-409 are classified as molecular glues. They facilitate the interaction between the E3 ubiquitin ligase substrate receptor Cereblon and the neosubstrate GSPT1. This induced proximity results in the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts the process of protein synthesis, triggering a cellular stress response and ultimately leading to cancer cell death. This mechanism is notably effective in hematological malignancies and other cancers that are dependent on high rates of protein translation.
Mechanism of Action of GSPT1 Molecular Glue Degraders.
Data Presentation
In Vitro Potency and Efficacy
The following table summarizes the in vitro activity of this compound and LYG-409 in various cancer cell lines. IC50 represents the concentration at which 50% of cell growth is inhibited, while DC50 is the concentration required to degrade 50% of the target protein.
| Compound | Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Citation |
| This compound (CC-90009) | KG-1 | Acute Myeloid Leukemia | Not Specified | Not Specified | [1] |
| Panel of 11 human AML cell lines | Acute Myeloid Leukemia | 3 - 75 | - | [1] | |
| 22Rv1 | Prostate Cancer | - | 19 | [2] | |
| LYG-409 | KG-1 | Acute Myeloid Leukemia | 9.50 ± 0.71 | 7.87 | [3][4] |
| MV4-11 | Acute Myeloid Leukemia | 8 | 16 | ||
| Molm-13 | Acute Myeloid Leukemia | - | 90 |
In Vivo Efficacy
The antitumor activity of this compound and LYG-409 has been evaluated in xenograft models of human cancers. Tumor Growth Inhibition (TGI) is a common metric to assess in vivo efficacy.
| Compound | Xenograft Model | Cancer Type | Dose | TGI (%) | Citation |
| This compound (CC-90009) | HL-60 | Acute Myeloid Leukemia | 5 mg/kg, BID, 5 days | Reduced tumor cell content in bone marrow | |
| LYG-409 | MV4-11 | Acute Myeloid Leukemia | 30 mg/kg | 94.34 | |
| 22Rv1 | Prostate Cancer | 60 mg/kg | 104.49 |
Selectivity Profile
Both this compound and LYG-409 have been developed to exhibit high selectivity for GSPT1 over other neosubstrates of Cereblon modulators, such as IKZF1 and IKZF3.
-
This compound (CC-90009): Developed as a more selective GSPT1 degrader compared to its predecessor, CC-885, with the aim of reducing off-target effects.
-
LYG-409: Demonstrates minimal effects on other neosubstrates such as IKZF1, IKZF2, SALL4, and CK1α.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Workflow for Cell Viability Assay.
-
Cell Seeding: Seed acute myeloid leukemia (AML) cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, for example, 72 hours.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the compound.
Immunoblotting for GSPT1 Degradation
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a sample, in this case, GSPT1.
Workflow for Immunoblotting.
-
Cell Culture and Treatment: Culture AML cells and treat them with the GSPT1 degrader at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe it with a primary antibody specific for GSPT1, followed by a secondary antibody.
-
Detection and Analysis: Detect the protein bands using a suitable detection reagent and quantify the band intensities to determine the percentage of GSPT1 degradation relative to a loading control.
Conclusion
Both this compound and LYG-409 are potent and selective GSPT1 degraders with significant preclinical anti-cancer activity. LYG-409 has demonstrated robust in vitro and in vivo efficacy in AML and prostate cancer models. This compound has also shown potent activity across a range of AML cell lines. While direct comparative studies are limited, the available data suggest that both compounds are valuable tools for investigating the therapeutic potential of GSPT1 degradation. The choice between these molecules for further research and development may depend on specific experimental contexts, including the cancer type of interest and the desired pharmacokinetic properties. The clinical development of LYG-409 is not publicly available, while the Phase 1 trials for this compound in AML and MDS were terminated.
References
Validating GSPT1 as the Primary Target of Eragidomide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eragidomide (CC-90009) is a first-in-class, orally bioavailable molecular glue that selectively targets the G1 to S phase transition 1 (GSPT1) protein for degradation.[1][2] By co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound marks GSPT1 for proteasomal degradation, leading to anti-proliferative and pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML).[3] This guide provides a comparative analysis of experimental data to validate GSPT1 as the primary target of this compound, offering insights into its mechanism of action, selectivity, and methods for its characterization.
Mechanism of Action: A Molecular Glue for GSPT1 Degradation
This compound functions by inducing proximity between GSPT1 and the CRBN E3 ubiquitin ligase complex. This ternary complex formation facilitates the ubiquitination of GSPT1, tagging it for degradation by the proteasome. The depletion of GSPT1, a key translation termination factor, disrupts protein synthesis, activates the integrated stress response, and ultimately leads to cancer cell death.[3]
References
Eragidomide in Preclinical AML Models: A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical performance of eragidomide (formerly CC-90009), a novel GSPT1 degrader, against standard of care therapies for Acute Myeloid Leukemia (AML). The data presented is derived from various preclinical studies utilizing in vitro and in vivo models, including patient-derived xenografts (PDX).
Executive Summary
This compound, a first-in-class Cereblon E3 Ligase Modulator (CELMoD), has demonstrated potent anti-leukemic activity in preclinical AML models. Its mechanism of action, the targeted degradation of the translation termination factor GSPT1, leads to apoptosis in AML blasts and has shown efficacy against leukemia stem cells (LSCs). Standard of care for AML typically involves induction chemotherapy with a "7+3" regimen of cytarabine (B982) and an anthracycline, or for older, unfit patients, a combination of a hypomethylating agent like azacitidine with the BCL-2 inhibitor venetoclax (B612062). Preclinical data for these standard therapies provide a benchmark for evaluating the potential of novel agents like this compound. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to offer a comparative perspective.
Data Presentation
The following tables summarize key quantitative data from preclinical studies of this compound and standard of care regimens in AML models. It is important to note that these data are from separate studies and may not be directly comparable due to variations in experimental models and methodologies.
Table 1: Preclinical Efficacy of this compound in AML Models
| Metric | Model System | Treatment | Result | Citation |
| GSPT1 Degradation | 23 Primary AML Patient Samples (in vitro) | 100 nM CC-90009 for 24 hours | >70% GSPT1 reduction in 9 samples; 50-70% in 8 samples; <50% in 6 samples | [1] |
| Leukemic Engraftment | 35 Primary AML Patient Samples (PDX models) | CC-90009 (dose not specified) for 4 weeks | Rapid GSPT1 degradation in most xenografts within 24 hours | [1] |
| Cell Viability | 9 Primary AML Patient Samples (PharmaFlow assay) | CC-90009 | Rapid and efficient decrease in viable leukemic cells in 8 of 9 samples within 48-96 hours | [2] |
| Animal Survival | IDH2 R140Q PDX Model (AM7577) | CC-90009 in combination with Enasidenib (B560146) | Significantly prolonged animal survival compared to either agent alone (P < 0.0001) | [3] |
Table 2: Preclinical Efficacy of Standard of Care (Venetoclax + Azacitidine) in AML Models
| Metric | Model System | Treatment | Result | Citation |
| Leukemia Burden & Survival | Primary CD34+ AML PDX Model | Venetoclax (30 mg/kg), Chidamide (B1683975) (7.5 mg/kg), Azacitidine (2 mg/kg) every 3 days for 12 days | Triple therapy intensively reduced leukemia burden and improved prognosis | [4] |
| Tumor Growth & Survival | SKM-1 and MV4-11 Xenograft Models | Venetoclax (daily for 14 days) + 5-Azacitidine (once per week for 3 weeks) | Combinatorial antitumor activity in vivo | |
| Survival | KMT2A-rearranged infant ALL xenografts | Azacitidine (2.5 mg/kg daily for 5 days) + Venetoclax (100 mg/kg daily for 21 days) | Significant in vivo survival advantage with the combination | |
| Leukemia Progression & Survival | AML PDX Models | Magrolimab + Venetoclax-Azacitidine | Magrolimab reduced leukemia burden, delayed progression, and significantly extended survival. Venetoclax-azacitidine alone had minimal impact in these models. |
Table 3: Preclinical Efficacy of Standard of Care (7+3 Chemotherapy) in AML Models
| Metric | Model System | Treatment | Result | Citation |
| Survival Benefit | Murine AML models (AML1-ETO9a + NrasG12D) | Cytarabine (100 mg/kg/day for 5 days) + Doxorubicin (B1662922) (1 mg/kg on day 1) | Median survival benefit of 7 days (P < 0.0001) |
Experimental Protocols
This compound (CC-90009) Studies:
-
In Vitro GSPT1 Degradation: Primary AML patient cells were treated with 100 nM CC-90009 for 24 hours. GSPT1 protein levels were subsequently measured to determine the extent of degradation.
-
Patient-Derived Xenograft (PDX) Models: Primary AML samples were xenografted into NOD.SCID mice. Following engraftment, mice were treated with CC-90009 for a 4-week period to assess in vivo efficacy. The specific dosage and administration schedule in the primary in vivo study were not detailed in the provided abstract.
-
Combination Studies: In a PDX model with an IDH2 R140Q mutation (AM7577), the combination of CC-90009 with the IDH2 inhibitor enasidenib was evaluated for its effect on animal survival.
Standard of Care (Venetoclax + Azacitidine) Studies:
-
PDX Model with Triple Combination: A primary CD34+ AML PDX model was used. Mice were treated with venetoclax (30 mg/kg, oral gavage), chidamide (7.5 mg/kg, oral gavage), and azacitidine (2 mg/kg, intraperitoneal injection) every 3 days for 12 consecutive days.
-
Cell Line-Derived Xenograft Models: SKM-1 and MV4-11 AML cell lines were used to generate xenografts in mice. Treatment consisted of 5-azacitidine administered once per week for 3 weeks and venetoclax administered daily for 14 days.
-
Infant ALL Xenograft Model: KMT2A-rearranged infant acute lymphoblastic leukemia cells were xenografted into mice. Treatment regimens included azacitidine (2.5 mg/kg once daily for five days) and venetoclax (100 mg/kg once daily for 21 days), both as single agents and in combination.
Standard of Care (7+3 Chemotherapy) Study:
-
Murine AML Model: A genetically engineered mouse model of AML (expressing AML1-ETO9a and NrasG12D) was utilized. The treatment regimen was designed to mimic human induction therapy, consisting of cytarabine (100 mg/kg per day for 5 days) and doxorubicin (1 mg/kg on day 1).
Mandatory Visualization
References
A Comparative Analysis of Eragidomide and Other Cereblon Modulators
For Researchers, Scientists, and Drug Development Professionals
Cereblon (CRBN), a substrate receptor for the CUL4-RING E3 ubiquitin ligase complex, has emerged as a pivotal target in drug development, particularly for hematological malignancies. Small molecule modulators of CRBN, including immunomodulatory drugs (IMiDs) and newer Cereblon E3 Ligase Modulators (CELMoDs), function as "molecular glues" to induce the degradation of specific target proteins (neosubstrates). This guide provides a comparative analysis of Eragidomide (CC-90009), a first-in-class GSPT1-selective degrader, against other prominent CRBN modulators: Lenalidomide, Pomalidomide, and Iberdomide, which primarily target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Mechanism of Action: Distinct Neosubstrate Targeting
The fundamental mechanism of all these compounds involves binding to CRBN and altering its substrate specificity. However, the key differentiator lies in the primary neosubstrates they recruit for ubiquitination and subsequent proteasomal degradation.
-
This compound (CC-90009): Selectively induces the degradation of G1 to S phase transition 1 (GSPT1), a translation termination factor.[1][2] Depletion of GSPT1 leads to apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[2][3]
-
Lenalidomide, Pomalidomide, and Iberdomide: Primarily induce the degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[4] Degradation of these factors is crucial for the anti-myeloma and immunomodulatory effects of these drugs.
dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Modulators" { label="Cereblon Modulators"; style=filled; color="#F1F3F4"; this compound [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lenalidomide [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pomalidomide [fillcolor="#FBBC05", fontcolor="#202124"]; Iberdomide [fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_CRBN" { label="CRL4-CRBN E3 Ligase"; style=filled; color="#F1F3F4"; CRBN [label="Cereblon (CRBN)", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Neosubstrates" { label="Neosubstrates"; style=filled; color="#F1F3F4"; GSPT1 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKZF1_IKZF3 [label="IKZF1 & IKZF3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Immune_Modulation [label="Immune Modulation\n(e.g., IL-2 Production)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
This compound -> CRBN [label="binds"]; Lenalidomide -> CRBN [label="binds"]; Pomalidomide -> CRBN [label="binds"]; Iberdomide -> CRBN [label="binds"];
CRBN -> GSPT1 [label="recruits (with this compound)"]; CRBN -> IKZF1_IKZF3 [label="recruits (with Lenalidomide,\nPomalidomide, Iberdomide)"];
GSPT1 -> Proteasome [label="ubiquitination"]; IKZF1_IKZF3 -> Proteasome [label="ubiquitination"];
Proteasome -> Apoptosis [label="leads to"]; Proteasome -> Immune_Modulation [label="leads to"]; } caption: Differentiated neosubstrate targeting by Cereblon modulators.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other key CRBN modulators. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Protein Degradation (DC50)
The half-maximal degradation concentration (DC50) represents the concentration of the compound required to degrade 50% of the target protein.
| Compound | Target Protein | Cell Line | DC50 (nM) | Reference(s) |
| This compound (CC-90009) | GSPT1 | 22Rv1 | ~19 (superior to a compound with 19nM DC50) | |
| Lenalidomide | IKZF1/IKZF3 | MM.1S | Not explicitly quantified in cited literature | |
| Pomalidomide | IKZF3 (Aiolos) | MM.1S | 8.7 | |
| Iberdomide (CC-220) | IKZF3 (Aiolos) | Not Specified | 0.5 | |
| Iberdomide (CC-220) | IKZF1 (Ikaros) | Not Specified | 1 |
Table 2: Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell proliferation.
| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |
| This compound (CC-90009) | MOLM-13 | AML | 3 - 75 nM (range in 11 AML lines) | |
| Lenalidomide | MM.1S | Multiple Myeloma | ~10,000 nM (10 µM) | |
| Pomalidomide | MM.1S | Multiple Myeloma | 58 nM | |
| Pomalidomide | RPMI8226 | Multiple Myeloma | 8,000 nM (8 µM) | |
| Iberdomide (CC-220) | In SLE PBMC cultures | - | ~10 nM (for autoantibody inhibition) |
Table 3: Immunomodulatory Effects (IL-2 Production)
Interleukin-2 (IL-2) is a key cytokine involved in T-cell proliferation and activation. Enhanced IL-2 production is a hallmark of the immunomodulatory activity of many CRBN modulators.
| Compound | System | Effect on IL-2 Production | Reference(s) |
| This compound (CC-90009) | Not specified in searched literature | Data not available | |
| Lenalidomide | Stimulated T-cells | Dose-dependent increase | |
| Pomalidomide | Stimulated T-cells | Potent elevator of IL-2 | |
| Iberdomide (CC-220) | Anti-CD3 stimulated whole blood | Increased production |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This competitive assay measures the binding affinity of a compound to Cereblon.
dot graph "TR_FRET_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- GST-CRBN\n- Eu-anti-GST Ab\n- Fluorescent Tracer\n- Test Compound"]; Dispense [label="Dispense into\n384-well plate"]; Incubate [label="Incubate at RT"]; Read_Plate [label="Read TR-FRET Signal"]; Analyze [label="Analyze Data:\nCalculate IC50/Kd"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Prepare_Reagents; Prepare_Reagents -> Dispense; Dispense -> Incubate; Incubate -> Read_Plate; Read_Plate -> Analyze; Analyze -> End; } caption: Workflow for TR-FRET Cereblon Binding Assay.
-
Reagent Preparation: Prepare solutions of GST-tagged human Cereblon (CRBN) protein, an anti-GST antibody labeled with a Europium cryptate (donor), a fluorescently labeled thalidomide (B1683933) analog (tracer/acceptor), and serial dilutions of the test compound.
-
Assay Plate Setup: In a 384-well plate, add the test compound, followed by the GST-CRBN protein.
-
Incubation: Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Detection: Add a pre-mixed solution of the Eu-anti-GST antibody and the fluorescent tracer.
-
Signal Measurement: After another incubation period (e.g., 60-120 minutes), read the plate on a TR-FRET compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound. IC50 values are determined from the dose-response curves.
Protein Degradation Assay (Western Blot)
This technique is used to quantify the reduction in the level of a target protein following treatment with a degrader.
dot graph "Western_Blot_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Treatment [label="Treat cells with\nCereblon modulator"]; Cell_Lysis [label="Lyse cells and\nquantify protein"]; SDS_PAGE [label="Separate proteins\nby SDS-PAGE"]; Transfer [label="Transfer proteins\nto membrane"]; Blocking [label="Block membrane"]; Primary_Ab [label="Incubate with\nprimary antibody"]; Secondary_Ab [label="Incubate with\nHRP-conjugated\nsecondary antibody"]; Detection [label="Detect signal with\nECL substrate"]; Analysis [label="Analyze band intensity"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Cell_Treatment -> Cell_Lysis -> SDS_PAGE -> Transfer -> Blocking -> Primary_Ab -> Secondary_Ab -> Detection -> Analysis -> End; } caption: Experimental workflow for Western Blot analysis.
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., MOLM-13 for AML, MM.1S for multiple myeloma) and treat with various concentrations of the Cereblon modulator for different time points.
-
Protein Extraction: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GSPT1, anti-IKZF1, or anti-IKZF3). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used for normalization.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 values.
Anti-proliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Conclusion
This compound represents a distinct class of Cereblon modulator with its selective targeting of GSPT1, offering a potentially new therapeutic avenue, particularly for AML. In contrast, the established IMiDs (Lenalidomide, Pomalidomide) and the newer, more potent CELMoD, Iberdomide, exert their effects primarily through the degradation of IKZF1 and IKZF3, which has proven highly effective in multiple myeloma. The comparative data, while not always derived from head-to-head studies, suggests a trend of increasing potency from Lenalidomide to Pomalidomide and further to Iberdomide in terms of IKZF1/3 degradation and anti-proliferative activity in myeloma cells. The development of these next-generation modulators highlights the therapeutic potential of fine-tuning the interaction with Cereblon to achieve desired neosubstrate degradation profiles and enhanced clinical efficacy. Further direct comparative studies are warranted to fully elucidate the relative advantages of these different Cereblon modulators in various disease contexts.
References
Eragidomide's Ripple Effect: A Comparative Guide to GSPT1 Degradation and its Downstream Signaling Cascades
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Eragidomide (CC-90009)-mediated GSPT1 degradation with alternative approaches. It offers a comprehensive overview of the downstream signaling consequences, supported by experimental data and detailed protocols to facilitate further research and development in targeted protein degradation.
This compound, a novel molecular glue, has emerged as a potent and selective degrader of the G1 to S phase transition 1 (GSPT1) protein. By co-opting the Cereblon (CRBN) E3 ubiquitin ligase, this compound flags GSPT1 for proteasomal degradation, leading to a cascade of downstream effects that ultimately trigger cancer cell death. This guide delves into the intricate signaling pathways affected by this process, presenting a comparative analysis with other GSPT1-targeting molecules and providing the necessary tools for researchers to investigate these effects in their own work.
Quantitative Comparison of GSPT1 Degraders
The efficacy of this compound and other GSPT1 degraders can be quantitatively assessed through their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell proliferation. The following tables summarize key data from various cancer cell lines.
| Compound | Cell Line | DC50 (nM) | IC50 (nM) |
| This compound (CC-90009) | MV4-11 (AML) | ~1.8 | 40.4 |
| HL-60 (AML) | - | 1.8 | |
| K562 (CML) | - | > 40,000 | |
| Bone marrow cells (AML patient-derived) | - | 6 | |
| CC-885 | MOLM13 (AML) | <100 (qualitative) | - |
| GT19715 | HL-60 (AML) | - | 1.8 |
Note: Data is compiled from multiple sources. "-" indicates data not available.
Selectivity Profile: this compound vs. Alternatives
A critical aspect of targeted therapies is their selectivity, which minimizes off-target effects. Proteomic studies have demonstrated that this compound (CC-90009) exhibits a superior selectivity profile compared to the first-in-class GSPT1 degrader, CC-885.[1][2]
| Compound | Primary Target | Known Off-Targets |
| This compound (CC-90009) | GSPT1 | Minimal |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α, HBS1L |
This high selectivity makes this compound a more precise tool for studying the specific consequences of GSPT1 degradation.[2]
Downstream Signaling Consequences of GSPT1 Degradation
The targeted degradation of GSPT1 by this compound initiates a well-defined series of molecular events, culminating in apoptosis. The primary downstream effects include impaired translation termination and activation of the Integrated Stress Response (ISR).
This compound-mediated GSPT1 degradation pathway.
Impaired Translation Termination
GSPT1 is a crucial component of the translation termination complex. Its degradation leads to ribosomes reading through stop codons, resulting in the synthesis of aberrant proteins and ribosomal stalling. This disruption of protein synthesis is a primary trigger for cellular stress.
Integrated Stress Response (ISR)
The cellular stress induced by impaired translation termination activates the ISR. A key event in this pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[3] ATF4 is a master regulator of stress-responsive genes, and its sustained activation pushes the cell towards apoptosis.
Downregulation of c-Myc
Several studies have indicated that GSPT1 degradation leads to the downregulation of the oncoprotein c-Myc.[4] While the precise mechanism is still under investigation, it is hypothesized that the general disruption of translation and the activation of the ISR contribute to reduced c-Myc protein levels, further promoting apoptosis.
Experimental Protocols
To facilitate the investigation of this compound's downstream effects, detailed protocols for key experiments are provided below.
Western Blotting for GSPT1 Degradation and ISR Activation
This protocol allows for the qualitative and semi-quantitative analysis of protein levels.
Materials:
-
Cell Lines: Relevant cancer cell lines (e.g., MV4-11, HL-60).
-
Reagents: this compound (CC-90009), DMSO (vehicle control), RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, primary antibodies (anti-GSPT1, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-GAPDH or β-actin), HRP-conjugated secondary antibodies, ECL substrate.
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound or DMSO for desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemli buffer, followed by boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control.
Translation Termination Reporter Assay
This assay quantitatively measures the efficiency of translation termination. A dual-luciferase reporter system is commonly employed.
Materials:
-
Reporter Plasmid: A dual-luciferase vector containing a Firefly luciferase gene followed by a stop codon and an in-frame Renilla luciferase gene.
-
Cell Line: A suitable cell line for transfection.
-
Reagents: Transfection reagent, this compound, DMSO, Dual-Luciferase® Reporter Assay System.
Procedure:
-
Transfection: Transfect cells with the dual-luciferase reporter plasmid.
-
Cell Treatment: After 24 hours, treat transfected cells with this compound or DMSO.
-
Cell Lysis: After the desired treatment time, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure Firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the ratio of Renilla to Firefly luciferase activity. An increase in this ratio indicates read-through of the stop codon and thus, impaired translation termination.
Translation termination reporter assay workflow.
Quantitative Proteomics (TMT-MS) for Selectivity Profiling
This method provides a global and unbiased view of protein expression changes following drug treatment, allowing for the assessment of selectivity.
Materials:
-
Cell Line: Relevant cancer cell line.
-
Reagents: this compound, DMSO, lysis buffer, DTT, iodoacetamide, trypsin, Tandem Mass Tag (TMT) reagents, C18 StageTips.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO and prepare protein lysates.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.
-
TMT Labeling: Label peptide samples from different conditions with distinct TMT isobaric tags.
-
Sample Pooling and Cleanup: Pool the labeled samples and desalt using C18 StageTips.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all samples. Compare protein abundance between this compound-treated and control samples to identify on-target and off-target effects.
This comprehensive guide provides a framework for understanding and investigating the downstream signaling effects of this compound-mediated GSPT1 degradation. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation.
References
- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Eragidomide's Anti-Leukemic Activity in Patient-Derived Samples: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-leukemic activity of Eragidomide (CC-90009) with alternative targeted therapies for Acute Myeloid Leukemia (AML), focusing on data from patient-derived samples. This compound, a first-in-class GSPT1-selective cereblon (CRBN) E3 ligase modulator, showed initial promise in preclinical studies. However, its clinical development was halted due to the termination of Phase 1 trials.[1] This guide presents the preclinical evidence for this compound and compares it with established and emerging therapies, offering insights for future drug development in AML.
Executive Summary
This compound induces apoptosis in AML cells by selectively targeting G1 to S phase transition 1 (GSPT1) for proteasomal degradation.[2] This molecular glue co-opts the CRL4-CRBN E3 ubiquitin ligase complex to achieve its effect. Preclinical studies utilizing patient-derived xenograft (PDX) models demonstrated this compound's ability to reduce leukemia engraftment and eliminate leukemia stem cells (LSCs).[2] Despite this, Phase 1 clinical trials for this compound in relapsed or refractory AML and higher-risk myelodysplastic syndromes were terminated.
This guide compares the preclinical efficacy of this compound in patient-derived samples with three key alternative targeted therapies for AML:
-
Venetoclax (B612062): A BCL-2 inhibitor, particularly effective in AML with specific genetic profiles.
-
Gilteritinib: A potent FLT3 inhibitor for patients with FLT3-mutated AML.
-
Enasidenib: An IDH2 inhibitor for AML with IDH2 mutations.
The comparison focuses on quantitative data from studies using patient-derived AML samples, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Comparative Efficacy in Patient-Derived AML Samples
The following tables summarize the quantitative data on the anti-leukemic activity of this compound and its alternatives in patient-derived AML samples.
Table 1: this compound (CC-90009) Efficacy in Patient-Derived AML Samples
| Parameter | Assay Type | Patient Samples (n) | Key Findings | Reference |
| GSPT1 Degradation | In vitro culture | 23 | >70% GSPT1 reduction in 9 samples, 50-70% in 8 samples, and <50% in 6 samples with 100 nM CC-90009 for 24 hours. | |
| Apoptosis Induction | In vitro culture | 9 | Rapid and efficient elimination of viable leukemic cells in 8 out of 9 samples within 96 hours. | |
| Leukemia Engraftment | In vivo PDX model | 35 | Significant reduction in leukemia engraftment and leukemia stem cells. | |
| Antileukemic Activity | Phase 1 Clinical Trial | - | Evidence of antileukemic activity (decreased bone marrow/peripheral blasts) at doses ≥1.2 mg. |
Table 2: Venetoclax Efficacy in Patient-Derived AML Samples
| Parameter | Assay Type | Patient Samples (n) | Key Findings | Reference |
| Growth Inhibition | Ex vivo culture | 18 | >50% growth inhibition in over 60% of primary AML samples. | |
| Apoptosis Induction | Ex vivo culture | 18 | Significant induction of apoptosis, particularly when combined with a MEK inhibitor. | |
| Leukemia Burden | In vivo PDX model | 2 (1 sensitive, 1 resistant) | Reduced circulating leukemic blasts and medullary leukemia in the venetoclax-sensitive model. | |
| Survival | In vivo PDX model | - | Combination with a FAK inhibitor significantly extended survival (65.5 vs. 36 days for control). |
Table 3: Gilteritinib Efficacy in FLT3-Mutated Patient-Derived AML Samples
| Parameter | Assay Type | Key Findings | Reference |
| Apoptosis Induction | In vitro (MOLM-13 & MV4-11 cell lines) | Significant apoptosis induction at 50 nM. | |
| FLT3 Signaling Inhibition | In vivo PDX model (MOLM-13) | Suppressed FLT3 downstream signaling molecules (ERK1/2, STAT5). | |
| Tumor Growth | In vivo PDX model (MV4-11) | Demonstrated antitumor activity. | |
| Clinical Response | Clinical Trial | Improved survival and higher rates of complete remission compared to chemotherapy. |
Table 4: Enasidenib Efficacy in IDH2-Mutated Patient-Derived AML Samples
| Parameter | Assay Type | Patient Samples (n) | Key Findings | Reference |
| Leukemia Engraftment | In vivo PDX model | 3 | Concurrent combination with venetoclax resulted in the greatest reduction in leukemia engraftment in 2 of 3 models. | |
| 2-HG Suppression | Clinical Trial | 125 | Median 2-HG suppression of 90.6%. | |
| Clinical Response | Phase I/II Clinical Trial | - | Overall response rate of 40.3% in relapsed/refractory AML. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Establishment of AML Patient-Derived Xenograft (PDX) Models
-
Patient Sample Collection: Obtain bone marrow or peripheral blood samples from AML patients with informed consent.
-
Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Animal Model: Utilize immunodeficient mice, such as NOD/SCID or NSG mice.
-
Cell Injection: Inject 1-10 x 10^6 primary AML cells intravenously or via intrafemoral injection into the mice.
-
Engraftment Monitoring: Monitor for engraftment by checking for the presence of human CD45+ cells in the peripheral blood of the mice using flow cytometry, typically starting 4-6 weeks post-injection.
-
Expansion: Once engraftment is confirmed, expand the PDX model by passaging the leukemic cells into secondary recipient mice.
In Vivo Treatment with this compound (CC-90009)
-
Drug Formulation: Formulate CC-90009 for intravenous administration.
-
Treatment Schedule: Administer CC-90009 intravenously to engrafted mice. A representative schedule from preclinical studies is daily injections for 5 consecutive days.
-
Efficacy Assessment: Monitor leukemia burden by flow cytometry of peripheral blood. At the end of the study, assess leukemia infiltration in the bone marrow, spleen, and liver.
In Vivo Treatment with Venetoclax
-
Drug Formulation: Dissolve Venetoclax in a vehicle suitable for oral gavage (e.g., 60% Phosal 50 PG, 30% PEG 400, 10% ethanol).
-
Treatment Schedule: Administer Venetoclax orally to engrafted mice, typically at a dose of 100 mg/kg, once daily for 5 days a week.
-
Efficacy Assessment: Monitor leukemia progression and survival. Assess leukemia burden in hematopoietic tissues at the study endpoint.
In Vivo Treatment with Gilteritinib
-
Drug Formulation: Prepare Gilteritinib for oral gavage.
-
Treatment Schedule: Administer Gilteritinib orally to engrafted mice at a dose of 10-30 mg/kg once daily.
-
Efficacy Assessment: Monitor tumor burden and animal survival. Analyze the inhibition of FLT3 signaling in leukemic cells isolated from the treated mice.
In Vivo Treatment with Enasidenib
-
Drug Formulation: Formulate Enasidenib for oral administration.
-
Treatment Schedule: Administer Enasidenib orally to engrafted mice, for example, at a dose of 40 mg/kg twice a day.
-
Efficacy Assessment: Measure the reduction in leukemia engraftment in the bone marrow over the treatment period.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and its alternatives.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Venetoclax's mechanism of inducing apoptosis.
Caption: Gilteritinib's inhibition of FLT3 signaling.
Caption: Enasidenib's mechanism of inducing myeloid differentiation.
Discussion and Conclusion
This compound demonstrated potent anti-leukemic activity in preclinical models using patient-derived AML samples by inducing the degradation of GSPT1. The data from these studies suggested a promising therapeutic avenue. However, the termination of its Phase 1 clinical trials underscores the challenges of translating preclinical efficacy into clinical success. The reasons for the trial terminations have not been fully disclosed in the public domain but highlight the critical importance of the therapeutic window and potential on-target or off-target toxicities.
In contrast, Venetoclax, Gilteritinib, and Enasidenib have successfully navigated clinical development and are now established targeted therapies for specific subsets of AML patients.
-
Venetoclax has shown significant efficacy, particularly in combination with hypomethylating agents, for older or unfit patients with AML. Its mechanism of targeting the core apoptotic machinery provides a powerful therapeutic strategy.
-
Gilteritinib has demonstrated a clear survival benefit for patients with relapsed or refractory FLT3-mutated AML, a patient population with a historically poor prognosis.
-
Enasidenib offers a targeted approach for patients with IDH2-mutated AML, promoting differentiation of leukemic blasts.
The comparison of this compound with these approved agents provides valuable lessons for the development of novel cancer therapeutics. While a novel mechanism of action, such as that of this compound, is highly desirable, a thorough understanding of the downstream consequences of target engagement and a favorable safety profile are paramount for clinical translation. The use of patient-derived xenograft models remains a critical tool in the preclinical evaluation of novel anti-leukemic agents, providing a more translationally relevant system to assess efficacy and potential resistance mechanisms. Future research in this area should continue to focus on identifying novel targets and developing well-tolerated therapies that can overcome the heterogeneity and drug resistance inherent in AML.
References
Eragidomide: A Comparative Analysis of E3 Ligase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Eragidomide (CC-90009) is a novel molecular glue modulator of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. Its mechanism of action involves specifically inducing the proximity between CRBN and the neosubstrate G1 to S phase transition 1 (GSPT1), leading to the targeted ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2][3][4][5] This targeted protein degradation has shown therapeutic potential, particularly in acute myeloid leukemia (AML). A critical aspect of the development and characterization of molecular glues like this compound is their selectivity for the intended E3 ligase to minimize off-target effects. This guide provides a comparative overview of the known cross-reactivity of this compound with other E3 ligases, supported by available data and detailed experimental methodologies.
Comparative Analysis of E3 Ligase Interaction
While this compound is widely reported to be a highly selective modulator of CRBN, comprehensive quantitative data on its cross-reactivity with a broad panel of other E3 ligases, such as von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs), is not extensively available in the public domain. The primary focus of published research has been on its potent and specific interaction with CRBN.
Biochemical and structural studies have demonstrated that this compound promotes the binding of CRBN to GSPT1. Notably, it does not promote the binding of CRBN to IKZF1, another known neosubstrate of immunomodulatory drugs that also act via CRBN, highlighting its selectivity even within the context of the same E3 ligase. Furthermore, genome-wide CRISPR-Cas9 screens have reinforced the CRBN-dependency of this compound's activity, identifying factors that regulate the cellular response to the drug through their effects on CRBN expression and function.
The following table summarizes the known interactions of this compound with various E3 ligases based on currently available information.
| E3 Ligase Family | Specific E3 Ligase | This compound Interaction | Supporting Evidence |
| Cullin-RING Ligases (CRLs) | Cereblon (CRBN) | Primary Target | Biochemical, structural, and cellular studies confirm direct binding and modulation, leading to GSPT1 degradation. |
| von Hippel-Lindau (VHL) | No reported interaction | VHL is a commonly recruited E3 ligase for PROTACs, but no studies have indicated cross-reactivity with this compound. | |
| RING Finger Ligases | Mouse double minute 2 (MDM2) | No reported interaction | MDM2 is another E3 ligase frequently utilized in targeted protein degradation, with no published evidence of interaction with this compound. |
| Inhibitor of Apoptosis (IAP) | No reported interaction | IAPs are a family of E3 ligases that are also targets for therapeutic intervention, but no cross-reactivity with this compound has been documented. |
Experimental Protocols for Assessing E3 Ligase Cross-Reactivity
To quantitatively assess the cross-reactivity of a molecular glue like this compound against a panel of E3 ligases, a combination of biochemical and cellular assays would be employed.
Biochemical Binding Assays
These assays directly measure the binding affinity of the compound to purified E3 ligase proteins.
-
Methodology:
-
Protein Expression and Purification: Recombinant human E3 ligases (e.g., CRBN-DDB1, VHL-ElonginB-ElonginC, MDM2) are expressed and purified.
-
Assay Formats:
-
Surface Plasmon Resonance (SPR): Purified E3 ligase is immobilized on a sensor chip. Different concentrations of this compound are flowed over the chip, and the binding kinetics (association and dissociation rates) are measured to determine the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): The heat change upon titration of this compound into a solution containing the purified E3 ligase is measured to determine the binding affinity, stoichiometry, and thermodynamic parameters.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A competition-based assay where a known fluorescent ligand for the E3 ligase is displaced by this compound, leading to a decrease in the FRET signal.
-
-
Cellular Target Engagement Assays
These assays confirm that the compound engages the target E3 ligase within a cellular context.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): Cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures, and the soluble fraction of the target E3 ligase is quantified by Western blotting or mass spectrometry. Binding of this compound is expected to stabilize the E3 ligase, leading to a higher melting temperature.
-
NanoBRET™ Target Engagement Assay: An intracellular assay that measures the binding of a compound to a target protein in live cells. The target E3 ligase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the E3 ligase is added. This compound competes with the tracer for binding, resulting in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Proteomics-Based Off-Target Profiling
This unbiased approach identifies unintended protein degradation events, which can indicate off-target E3 ligase engagement.
-
Methodology:
-
Cell Treatment: A panel of cell lines is treated with this compound at various concentrations and time points.
-
Proteomic Analysis: The proteome of the treated cells is analyzed using quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification).
-
Data Analysis: Changes in the abundance of proteins are quantified. A significant decrease in the level of a protein other than the intended target (GSPT1) could suggest engagement of an alternative E3 ligase.
-
Visualizing the Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing E3 ligase cross-reactivity.
Caption: Mechanism of this compound-induced GSPT1 degradation via CRBN.
Caption: Workflow for assessing E3 ligase cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Eragidomide (CC-90009) and Iberdomide: Efficacy and Mechanism of Action
A Comprehensive Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Eragidomide (CC-90009) and iberdomide (B608038) have emerged as promising therapeutics, each with a distinct mechanism of action and clinical profile. Both molecules function as "molecular glues," hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific target proteins. This guide provides an in-depth comparison of the efficacy of this compound and iberdomide, supported by experimental data, detailed protocols, and visual representations of their respective signaling pathways.
Executive Summary
This compound and iberdomide, while both CRBN E3 ligase modulators (CELMoDs), exhibit their therapeutic effects through the degradation of different target proteins. This compound selectively targets G1 to S phase transition 1 (GSPT1) for degradation, leading to apoptosis in acute myeloid leukemia (AML) cells.[1][2][3] In contrast, iberdomide induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), demonstrating efficacy in multiple myeloma (MM) and systemic lupus erythematosus (SLE).[4][5] This fundamental difference in their primary targets dictates their distinct therapeutic applications and associated biological consequences.
Mechanism of Action
Both this compound and iberdomide act by binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of their respective target proteins.
This compound (CC-90009): By promoting the interaction between CRBN and GSPT1, this compound leads to the selective degradation of GSPT1. GSPT1 is a key translation termination factor, and its depletion activates the integrated stress response (ISR) and inhibits nonsense-mediated decay (NMD), ultimately triggering apoptosis in AML cells.
Iberdomide: Iberdomide facilitates the recruitment of Ikaros and Aiolos to the CRL4-CRBN complex, leading to their degradation. Ikaros and Aiolos are critical for the survival and proliferation of multiple myeloma cells. Their degradation disrupts downstream signaling pathways involving c-Myc and IRF4, leading to anti-myeloma effects.
Preclinical Efficacy
In Vitro Potency
The in vitro potency of this compound and iberdomide has been evaluated in various cancer cell lines.
| Compound | Target | Cell Line | Assay | Potency (IC50/DC50) | Reference |
| This compound (CC-90009) | GSPT1 | MOLM-13 (AML) | Viability | 3-75 nM (IC50) | |
| MV4-11 (AML) | Viability | 3-75 nM (IC50) | |||
| KG-1 (AML) | Viability | 3-75 nM (IC50) | |||
| Iberdomide | Ikaros/Aiolos | MM.1S (Multiple Myeloma) | Degradation | ~10 nM (IC50 for autoantibody production) | |
| H929 (Multiple Myeloma) | Degradation | - | |||
| U266 (Multiple Myeloma) | Degradation | - |
In Vivo Efficacy
Both compounds have demonstrated significant anti-tumor activity in xenograft models.
| Compound | Model | Dosing Regimen | Efficacy | Reference |
| This compound (CC-90009) | AML Patient-Derived Xenograft (PDX) | 5 mg/kg, twice daily, 5 days/week | Reduced leukemia engraftment | |
| Iberdomide | Lenalidomide-resistant Multiple Myeloma Xenograft | - | Tumor growth inhibition |
Clinical Efficacy
This compound (CC-90009) in Acute Myeloid Leukemia (AML)
Phase 1 clinical trials of this compound in patients with relapsed or refractory AML have shown evidence of on-target GSPT1 degradation and anti-leukemic activity. However, the development of single-agent this compound for AML was discontinued (B1498344) due to a lack of sustained efficacy. Combination therapies are being explored.
Iberdomide in Multiple Myeloma (MM)
Iberdomide has shown promising results in heavily pretreated relapsed or refractory multiple myeloma patients. In combination with dexamethasone (B1670325), iberdomide demonstrated an overall response rate (ORR) of approximately 32.2%. A phase 3 trial (EXCALIBER-RRMM) evaluating iberdomide in combination with daratumumab and dexamethasone showed a statistically significant improvement in minimal residual disease (MRD) negativity rates.
| Trial | Indication | Combination | Key Efficacy Endpoint | Result | Reference |
| Phase 1b/2a (CC-220-MM-001) | Relapsed/Refractory Multiple Myeloma | Iberdomide + Dexamethasone | Overall Response Rate (ORR) | 32.2% | |
| Phase 3 (EXCALIBER-RRMM) | Relapsed/Refractory Multiple Myeloma | Iberdomide + Daratumumab + Dexamethasone | Minimal Residual Disease (MRD) Negativity | Statistically significant improvement |
Experimental Protocols
Protein Degradation Assessment by Western Blot
This protocol outlines the general steps for assessing the degradation of GSPT1 or Ikaros/Aiolos following treatment with this compound or iberdomide, respectively.
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13 for this compound, MM.1S for iberdomide) at an appropriate density and treat with the desired concentrations of the compound or vehicle control (DMSO) for the indicated time points.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein (GSPT1, Ikaros, or Aiolos) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities to determine the extent of protein degradation relative to the loading control.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol describes the quantification of apoptosis in AML cells treated with this compound using flow cytometry.
-
Cell Treatment: Treat AML cells (e.g., MV4-11) with this compound or DMSO for the desired duration.
-
Cell Staining: Harvest and wash the cells with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).
Cell Viability Assay (MTT)
This protocol is for assessing the effect of iberdomide on the viability of multiple myeloma cells.
-
Cell Seeding: Seed multiple myeloma cells (e.g., H929) in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of iberdomide or vehicle control.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Signaling Pathways
This compound (CC-90009) Downstream Signaling
Iberdomide Downstream Signaling
Conclusion
This compound and iberdomide represent two distinct and potent applications of the molecular glue concept. This compound's selective degradation of GSPT1 provides a targeted approach for AML, although its clinical development as a monotherapy has faced challenges. Iberdomide's degradation of Ikaros and Aiolos has demonstrated significant clinical activity in multiple myeloma, positioning it as a promising new therapeutic option for this malignancy. The continued exploration of these and other molecular glues holds great promise for the future of targeted protein degradation in oncology and beyond.
References
- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Response to Eragidomide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to Eragedimide (formerly CC-90009), a first-in-class GSPT1-selective cereblon (CRBN) E3 ligase modulator. Eragidomide acts as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of the G1 to S phase transition 1 (GSPT1) protein, leading to apoptosis in cancer cells. Its primary indication under investigation has been for the treatment of Acute Myeloid Leukemia (AML).[1][2] The validation of predictive biomarkers is crucial for identifying patient populations most likely to benefit from this targeted therapy.
This document outlines potential biomarkers, presents available data in a structured format, details relevant experimental protocols, and compares this compound with current alternative therapies for AML.
Potential Predictive Biomarkers for this compound Response
The mechanism of action of this compound suggests several potential biomarkers that could predict clinical response. These can be broadly categorized as target-related, pathway-related, and resistance-associated.
Table 1: Summary of Potential Predictive Biomarkers for this compound
| Biomarker Category | Biomarker | Rationale | Potential Impact on Response |
| Target Engagement | Cereblon (CRBN) Expression | This compound requires CRBN to form a complex and target GSPT1 for degradation. | High CRBN expression may be necessary for sensitivity. Low or absent CRBN is a known resistance mechanism for other CRBN-modulating drugs.[3][4][5] |
| GSPT1 Degradation | Direct measurement of the pharmacodynamic effect of this compound. | The extent and duration of GSPT1 degradation may correlate with the depth and duration of clinical response. | |
| Downstream Signaling | Integrated Stress Response Activation | GSPT1 degradation leads to the activation of the GCN1/GCN2/ATF4 pathway, a key component of the integrated stress response, which in turn induces apoptosis in AML cells. | Activation of this pathway would be indicative of on-target drug effect. |
| Resistance Pathways | mTOR Signaling Pathway Activation | Hyperactivation of the mTOR pathway has been shown to confer resistance to this compound by reducing the drug-induced binding of GSPT1 to cereblon. | Patients with hyperactivated mTOR signaling may exhibit primary or acquired resistance. |
| Regulators of Target Expression | ILF2/ILF3 Heterodimeric Complex | This complex is a novel regulator of CRBN mRNA splicing and subsequent protein expression. | Low expression of ILF2 or ILF3 could lead to reduced full-length CRBN protein, thereby diminishing the response to this compound. |
Quantitative Data from Preclinical and Clinical Studies
Data from early-phase clinical trials and preclinical studies have provided some insights into the clinical activity and pharmacodynamics of this compound. A Phase 1 study in patients with relapsed or refractory AML (NCT02848001) demonstrated on-target activity with dose-dependent degradation of GSPT1.
Table 2: Clinical and Pharmacodynamic Activity of this compound in R/R AML
| Parameter | Finding | Reference |
| Clinical Activity | Promising antileukemic activity observed. | |
| GSPT1 Degradation | Dose-dependent decrease in GSPT1 levels in peripheral blood blasts and T cells, with >90% decrease at higher doses. | |
| Adverse Events | Manageable, with on-target hypocalcemia being a notable, reversible side effect. |
Note: Several clinical trials for this compound have been terminated, and the recommended Phase 2 dose was not determined in the initial Phase 1 study.
Comparison with Alternative Therapies for AML
The treatment landscape for AML, particularly in the relapsed or refractory setting, is diverse and depends on patient-specific factors such as age, fitness, and mutational status.
Table 3: Comparison of this compound with Selected Alternative Therapies for Relapsed/Refractory AML
| Therapeutic Agent | Mechanism of Action | Common Predictive Biomarkers | Reported Efficacy (Overall Response Rate) |
| This compound (CC-90009) | GSPT1 Degrader | CRBN expression, GSPT1 levels, mTOR pathway status, ILF2/ILF3 expression | Not fully established in Phase 2/3 trials. |
| Venetoclax + Hypomethylating Agent | BCL-2 Inhibitor | TP53 mutation status, prior HMA exposure | 30-67% |
| Gilteritinib | FLT3 Inhibitor | FLT3-ITD or -TKD mutations | 40-50% in FLT3-mutated patients |
| Ivosidenib/Enasidenib | IDH1/IDH2 Inhibitors | IDH1 or IDH2 mutations | 30-40% in IDH-mutated patients |
| Intensive Chemotherapy (e.g., FLAG-Ida, MEC) | DNA damaging agents | Generally none, but cytogenetics and molecular markers inform prognosis. | 40-60% |
Experimental Protocols
Detailed and standardized protocols are essential for the validation of the aforementioned biomarkers.
Quantification of CRBN, ILF2, and ILF3 mRNA Expression by qRT-PCR
Objective: To measure the relative mRNA expression levels of CRBN, ILF2, and ILF3 in patient-derived AML cells.
Methodology:
-
RNA Extraction: Isolate total RNA from bone marrow or peripheral blood mononuclear cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Primers (SYBR Green):
-
CRBN Forward: 5'-AGCTGGCATGACTGTGAAGAA-3'
-
CRBN Reverse: 5'-TCCTTCCTTCACAGGCTTTG-3'
-
ILF2 Forward: 5'-AAGCAGATGCAGAGGAACGA-3'
-
ILF2 Reverse: 5'-TCTGCATCTGGTTGCTCTCA-3'
-
ILF3 Forward: 5'-GCAGCTGAAGGAGGAGTTTG-3'
-
ILF3 Reverse: 5'-AGTCGCTGCTTGTTGATGAG-3'
-
GAPDH (Housekeeping) Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH (Housekeeping) Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene (GAPDH).
Assessment of Protein Levels by Western Blot
Objective: To determine the protein levels of CRBN, GSPT1, and key proteins in the mTOR signaling pathway (e.g., p-mTOR, p-S6K).
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-CRBN (1:1000)
-
Rabbit anti-GSPT1 (1:1000)
-
Rabbit anti-phospho-mTOR (Ser2448) (1:1000)
-
Rabbit anti-mTOR (1:1000)
-
Rabbit anti-phospho-p70 S6 Kinase (Thr389) (1:1000)
-
Rabbit anti-p70 S6 Kinase (1:1000)
-
Mouse anti-β-actin (1:5000, loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify band intensity using software such as ImageJ, normalizing to the loading control.
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: this compound mechanism of action and resistance pathways.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating predictive biomarkers for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical significance of cereblon expression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical significance of cereblon expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Eragidomide: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Eragidomide is paramount to laboratory safety and environmental protection. As a novel cereblon (CRBN) E3 ligase modulator, this compound's potent biological activity necessitates stringent waste management protocols.[1] While specific disposal instructions from a manufacturer's Safety Data Sheet (SDS) should always be prioritized, the following guide provides essential, step-by-step procedures based on general best practices for cytotoxic and antineoplastic agents.[2][3]
Core Principles of this compound Waste Management
All materials that have come into contact with this compound are to be considered potentially hazardous and must be managed as such. This includes unused or expired drug product, contaminated personal protective equipment (PPE), laboratory consumables, and cleaning materials.[2] The fundamental principle is the segregation of this waste at the point of generation to prevent cross-contamination and ensure proper disposal by licensed hazardous waste contractors.[4] Disposing of hazardous pharmaceutical waste by flushing it down a sink or toilet is strictly prohibited.
Quantitative Data Summary for this compound
For ease of reference, the following table summarizes key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C22H18ClF2N3O4 |
| Molecular Weight | 461.8 g/mol |
| CAS Number | 1860875-51-9 |
| Solubility (DMSO) | 240 mg/mL (519.65 mM) |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE) and Decontamination:
-
PPE Requirement: Before handling this compound waste, ensure appropriate PPE is worn. This includes double chemotherapy-grade gloves, a solid-front protective gown, and safety goggles.
-
Surface Decontamination: All surfaces where this compound was handled should be decontaminated.
-
Initial Wipe: Use a low-lint wipe moistened with a detergent solution to clean the surface.
-
Rinsing: Follow with a new wipe moistened with sterile water to remove any detergent residue.
-
Final Wipe: A final wipe with 70% isopropyl alcohol is recommended.
-
Disposal of Wipes: All used wipes must be disposed of as hazardous waste.
-
2. Waste Segregation and Container Management:
-
Waste Identification: At the point of generation, all this compound-contaminated waste must be identified and segregated.
-
Container Selection: Use designated, leak-proof, and clearly labeled hazardous waste containers. These are often color-coded; for instance, black for hazardous chemical waste and yellow for trace chemotherapy waste.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard symbols.
-
Container Filling: Do not overfill waste containers; they should be sealed when approximately three-quarters full.
3. Disposal of Different Waste Streams:
-
Unused/Expired this compound: This is considered bulk hazardous chemical waste and must be disposed of in a designated hazardous waste container (e.g., a black bin).
-
Contaminated Labware (e.g., vials, pipette tips, plates):
-
Empty Containers: Empty vials should be placed in the hazardous waste container.
-
Sharps: Needles and syringes that have contained this compound must be disposed of in a designated sharps container for chemotherapy waste. If any residual drug is visible, the entire syringe should be treated as bulk hazardous waste.
-
-
Contaminated PPE and Consumables (e.g., gloves, gowns, absorbent pads): These items are considered "trace" contaminated waste and should be placed in a designated chemotherapy waste container (e.g., a yellow bin).
4. Final Disposal Procedures:
-
Secure Storage: Sealed hazardous waste containers should be stored in a designated, secure satellite accumulation area.
-
Documentation and Pickup: Follow your institution's procedures for documenting hazardous waste and scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow and Signaling Pathway Diagrams
To provide further context for professionals working with this compound, the following diagrams illustrate its mechanism of action and the logical workflow for its proper disposal.
References
Personal protective equipment for handling Eragidomide
Essential Safety and Handling Guide for Eragidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent GSPT1-selective cereblon (CRBN) E3 ligase modulator.[1][2][3] Given its mechanism of action and classification as a potential immunomodulatory agent, this compound should be handled with caution as a hazardous compound. The following procedures are based on established guidelines for handling cytotoxic and hazardous drugs to minimize exposure and ensure a safe laboratory environment.[4][5]
Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the correct and consistent use of appropriate Personal Protective Equipment (PPE). A risk assessment should always be conducted to ensure the selected PPE is adequate for the procedures being performed.
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). | Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer glove immediately after handling the compound, minimizing the spread of contamination. |
| Gown | Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs. | Protects the body from potential splashes and aerosol exposure. The gown should be made of a material resistant to chemical permeation. |
| Eye Protection | Safety goggles or a full-face shield. | Protects the eyes and mucous membranes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-certified respirator (e.g., N95) should be used when handling the powdered form of the compound or when there is a risk of aerosolization. | Prevents inhalation of the compound. Surgical masks are not sufficient. |
| Additional Protection | Disposable shoe covers and head/hair covers. | Minimizes the risk of tracking contamination out of the designated handling area. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure risk.
2.1. Engineering Controls:
-
Designated Handling Area: All handling of this compound, especially the powdered form, should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne particles.
2.2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary equipment and waste disposal containers are within the containment area.
-
Donning PPE: Follow the correct sequence for putting on PPE to ensure complete protection. A visual guide is provided in the diagram below.
-
Weighing and Reconstitution:
-
Handle the solid compound on a disposable weighing paper or within a containment device.
-
When reconstituting, add the solvent slowly to the vial to avoid splashing. This compound is soluble in DMSO.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the compound.
-
Carefully doff PPE in the correct order to prevent self-contamination.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and pipette tips, are considered hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and puncture-proof containers for all hazardous waste.
-
Disposal Route: Follow your institution's and local regulations for the disposal of cytotoxic and hazardous chemical waste.
Visual Workflow for Personal Protective Equipment
The following diagram illustrates the recommended sequence for donning and doffing Personal Protective Equipment to ensure handler safety and minimize the risk of contamination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C22H18ClF2N3O4 | CID 118647211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
